molecular formula C11H17NO3 B051793 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide CAS No. 117977-18-1

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Cat. No.: B051793
CAS No.: 117977-18-1
M. Wt: 211.26 g/mol
InChI Key: NZQKWDSCDLYKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a high-purity chemical intermediate of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a pyridine N-oxide core, a functional group known to dramatically alter the electronic properties, reactivity, and coordination ability of the heterocyclic ring. The presence of the 3-methoxypropoxy side chain enhances solubility in a range of organic and aqueous-organic solvent systems, making it a valuable building block for subsequent synthetic manipulations. Its primary research application lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional ligands. The N-oxide moiety can participate in unique reactions, such as oxygen transfer or serving as a directing group for metal-catalyzed C-H functionalization, enabling the selective synthesis of substituted pyridine derivatives that are otherwise challenging to access. This compound is strictly intended for laboratory research and development purposes and is a crucial tool for medicinal chemists and synthetic organic chemists exploring novel chemical space for drug discovery programs and materials science.

Properties

IUPAC Name

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQKWDSCDLYKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434162
Record name 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117977-18-1
Record name 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Introduction

This compound, with CAS number 117977-18-1, is a heterocyclic compound belonging to the pyridine N-oxide class.[1][2] This molecule is of significant interest to researchers and professionals in drug development, primarily for its role as a key intermediate in the synthesis of Rabeprazole.[3][4] Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[5] The chemical structure features a pyridine ring N-oxidized, with methyl groups at positions 2 and 3, and a 3-methoxypropoxy group at position 4. This substitution pattern, particularly the N-oxide functional group, influences its reactivity and basicity, making it a crucial building block in multi-step pharmaceutical syntheses.[2] This document provides a comprehensive overview of its basic properties, synthesis, and its role in the context of its end-product, Rabeprazole.

Physicochemical and Basic Properties

The fundamental properties of this compound are critical for its handling, reaction optimization, and formulation. While extensive experimental data is not publicly available, predicted values and data from supplier specifications provide a solid foundation for its characterization. The predicted pKa of 2.85 suggests it is a weak base. Its physical form is typically a solid, ranging in color from brown to very dark brown, and it may present as a low-melting solid or oil.[6][7]

PropertyValueReference
IUPAC Name 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[1]
CAS Number 117977-18-1[1][8]
Molecular Formula C₁₁H₁₇NO₃[1][6][9]
Molecular Weight 211.26 g/mol [1][6][9]
Predicted pKa 2.85 ± 0.10[6]
Predicted Boiling Point 387.4 ± 37.0 °C at 760 mmHg[6]
Predicted Density 1.05 ± 0.1 g/cm³
Appearance Brown to Very Dark Brown Solid or Oil[6][8]
Solubility Chloroform (Slightly), Ethyl Acetate (Very Slightly)[6]
Storage Conditions 2-8°C, Refrigerator, under inert atmosphere[6][7][8]
XLogP3-AA 0.8[1]
Topological Polar Surface Area 43.9 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

Role in Pharmaceutical Synthesis and Biological Context

The primary application of this compound is as a precursor in the synthesis of Rabeprazole, a drug that inhibits gastric acid secretion.[10] The synthesis involves several key transformations where this N-oxide intermediate is functionalized to build the final benzimidazole structure of Rabeprazole.[3][4]

Synthetic Pathway Overview

The synthesis of Rabeprazole from its precursors is a multi-step process. The N-oxide is a critical intermediate that allows for selective functionalization of the pyridine ring, which is a common strategy in the synthesis of substituted pyridines.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 2,3-Dimethyl-4-nitropyridine-N-oxide B 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide A->B + 3-Methoxy-1-propanol (in DMF, K₂CO₃) C 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine B->C Rearrangement/ Chlorination D Rabeprazole Thioether Intermediate C->D + 2-Mercaptobenzimidazole E Rabeprazole D->E Oxidation

Caption: Simplified synthetic pathway to Rabeprazole.
Mechanism of Action of Rabeprazole

Although this compound is not biologically active itself, it is a key component of Rabeprazole. Rabeprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. After systemic absorption, the prodrug Rabeprazole is activated in the acidic environment of the parietal cell's secretory canaliculus, converting to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the proton pump, inactivating it and thus blocking the final step of acid secretion.

G cluster_0 Gastric Parietal Cell cluster_1 Gastric Lumen A Rabeprazole (Prodrug) Enters Cell B Accumulation in Acidic Secretory Canaliculus A->B C Acid-Catalyzed Activation B->C D Active Sulfenamide Intermediate C->D F Covalent Binding (Disulfide Bond) D->F E H⁺/K⁺-ATPase (Proton Pump) E->F G Inhibited Proton Pump F->G H H⁺ Secretion Blocked G->H Result

Caption: Mechanism of H⁺/K⁺-ATPase inhibition by Rabeprazole.

Experimental Protocols

Detailed experimental protocols for determining the basic properties of this specific compound are not widely published. Therefore, generalized, standard methodologies are presented below, alongside a synthesis protocol derived from patent literature.

Protocol 1: Synthesis

This protocol is adapted from patent CN103664886A, which describes the preparation of the title compound.[3]

G A 1. Charge Reactor - 2,3-Dimethyl-4-nitropyridine-N-oxide - DMF (Solvent) - 3-methoxy-1-propanol - Anhydrous Potassium Carbonate B 2. Reaction - Heat to 120-125 °C - Stir for ~4 hours A->B C 3. Monitoring - Monitor reaction completion using Thin Layer Chromatography (TLC) B->C D 4. Work-up - Cool to 40-50 °C - Filter to remove inorganic salts C->D E 5. Isolation - Wash solid with DMF - Combine filtrates to obtain product in DMF solution D->E

Caption: Workflow for the synthesis of the target compound.

Methodology Details:

  • Reaction Setup: In a suitable reaction flask, 2,3-Dimethyl-4-nitropyridine-N-oxide is combined with dimethylformamide (DMF), 3-methoxy-1-propanol, and anhydrous potassium carbonate.[3]

  • Heating: The mixture is heated to a temperature of 120-125 °C and stirred for approximately 4 hours.[3]

  • Completion Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.[3]

  • Cooling and Filtration: Once complete, the reaction mixture is cooled to 40-50 °C and filtered to remove solid potassium carbonate and other inorganic byproducts.[3]

  • Product Solution: The collected solid is washed with DMF, and the wash is combined with the main filtrate. The resulting solution contains the desired product, this compound, which can be used directly in subsequent steps.[3]

Protocol 2: pKa Determination (General Method)

The acid dissociation constant (pKa) can be determined via potentiometric titration.

Methodology Details:

  • Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water/methanol mixture) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 3: Solubility Determination (General Method)

The shake-flask method is a standard approach for determining aqueous solubility.

Methodology Details:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound under the specified conditions.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. Its significance is intrinsically linked to its role in the industrial synthesis of Rabeprazole. Understanding its basicity, solubility, and reactivity is paramount for optimizing the manufacturing processes of this important pharmaceutical agent. The provided synthetic protocols and analytical methodologies offer a technical foundation for professionals engaged in the research and development of related compounds.

References

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS 117977-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis and subsequent reaction, and includes spectral data for characterization. The synthesis workflow is visualized to facilitate a clear understanding of its role in the manufacturing process of Rabeprazole.

Chemical and Physical Properties

This compound is a pyridine N-oxide derivative that serves as a crucial building block in pharmaceutical synthesis. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 117977-18-1[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1][2]
Appearance Brown to very dark brown solid[3]
Boiling Point (Predicted) 387.4 ± 37.0 °C[2]
Density (Predicted) 1.05 ± 0.1 g/cm³[2]
Solubility Chloroform (Slightly), Ethyl Acetate (Very Slightly)
Storage 2-8°C, under inert atmosphere[3]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of the nitro group of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.[4]

Experimental Protocol

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-Methoxy-1-propanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure: [4]

  • To a 1000 mL reaction flask, add 100 g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300 mL of DMF, 59 g of 3-methoxy-1-propanol, and 99 g of anhydrous potassium carbonate.

  • Heat the reaction mixture to 120-125 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to 40-50 °C and filter to remove solid potassium carbonate.

  • Wash the solid residue with 100 mL of DMF and combine the filtrates.

  • The resulting filtrate containing 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is typically used directly in the next step without further purification. The reported yield is approximately 93% with an HPLC purity of 99.3%.[4]

Role in Rabeprazole Synthesis

This compound is a key intermediate in the multi-step synthesis of Rabeprazole. The subsequent step involves a rearrangement reaction to introduce a functional group at the 2-methyl position, which is then converted to a chloromethyl group for coupling with 2-mercaptobenzimidazole.

Subsequent Reaction: Formation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide

Materials: [4]

  • Solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide in DMF (from the previous step)

  • Dibenzoyl peroxide (radical initiator)

  • N-Chlorosuccinimide (NCS) or N-chlorophthalimide

  • Tri-n-butylamine (regioselectivity catalyst)

  • Toluene

  • Water

Procedure: [4]

  • To the DMF solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, add 1.2 g of dibenzoyl peroxide, 109 g of N-chlorophthalimide, and 1 g of tri-n-butylamine.

  • Maintain the reaction mixture at 25-30 °C for 3 hours, monitoring by TLC.

  • Upon completion, add 800 mL of water to the reaction mixture.

  • Extract the aqueous phase with toluene (2 x 300 mL).

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the toluene solution over anhydrous sodium sulfate and concentrate under reduced pressure at 40-50 °C to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide as a yellow oil.

Spectral Data

¹H NMR:

  • Signals corresponding to the two methyl groups on the pyridine ring.

  • Aromatic protons of the pyridine ring.

  • Methylene protons of the methoxypropoxy side chain (OCH₂, CH₂, CH₂O).

  • A singlet for the methoxy group protons.

¹³C NMR:

  • Signals for the carbons of the pyridine ring, with the carbon bearing the N-oxide group shifted downfield.

  • Carbons of the two methyl groups.

  • Carbons of the methoxypropoxy side chain.

Mass Spectrometry:

  • The molecular ion peak (M+) would be expected at m/z = 211.12.

IR Spectroscopy:

  • Characteristic peaks for C-O-C stretching of the ether linkage.

  • N-O stretching vibration of the pyridine N-oxide.

  • Aromatic C-H and C=C stretching vibrations.

Visualizations

Synthesis of this compound

G A 2,3-Dimethyl-4-nitropyridine-N-oxide C This compound A->C B 3-Methoxy-1-propanol B->C reagents K₂CO₃, DMF 120-125 °C reagents->C

Caption: Synthesis of the target compound.

Rabeprazole Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Functionalization cluster_2 Step 3: Coupling and Final Synthesis A 2,3-Dimethyl-4-nitropyridine-N-oxide B This compound A->B 3-Methoxy-1-propanol, K₂CO₃, DMF C 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide B->C Radical Initiator, N-chlorophthalimide E Rabeprazole C->E D 2-Mercaptobenzimidazole D->E

Caption: Role in Rabeprazole synthesis.

References

An In-depth Technical Guide on 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical compound 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a heterocyclic compound often utilized in pharmaceutical and chemical research. This document summarizes its key molecular properties.

Core Molecular Data

The fundamental quantitative data for this compound is presented below. This information is crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[1][2][3][4]
Molecular Weight 211.26 g/mol [2][3][4][5]
CAS Number 117977-18-1[1][2][5][6]
IUPAC Name 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are specific to individual research applications and are not detailed in the general reference materials. Researchers should consult specific patents or synthetic chemistry literature for detailed methodologies.

Chemical Identity and Properties Visualization

The following diagram illustrates the logical relationship between the compound's name, its empirical formula, and its calculated molecular weight.

A This compound B Molecular Formula C₁₁H₁₇NO₃ A->B has the C Molecular Weight 211.26 g/mol B->C results in a

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[1][2]

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This pyridine derivative plays a crucial role in the multi-step synthesis of Rabeprazole. Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 117977-18-1
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol [2]
Appearance Pale yellow to very dark brown oil or low-melting solid[3]
Purity (Typical) ≥95%[2]
Storage 2-8°C, in a sealed, air-resistant place[2][4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Rabeprazole. The most common synthetic routes start from either 2,3-dimethyl-4-nitropyridine-N-oxide or 4-chloro-2,3-dimethylpyridine 1-oxide.

Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide

A widely employed method involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.

Experimental Protocol:

  • To a 1000 mL reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300 mL of Dimethylformamide (DMF), 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.[4]

  • Heat the mixture to 120-125 °C and stir for 4 hours.[4]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to 40-50 °C.[4]

  • Filter the solid and wash it with dimethylformamide.[4]

  • The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.[4]

This process has been reported to yield the product with a purity of 99.3% as determined by HPLC, with a calculated yield of 93%.[4]

Synthesis from 4-chloro-2,3-dimethylpyridine 1-oxide

An alternative synthesis route involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base.

Experimental Protocol:

  • Treat 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of sodium hydride.

This reaction yields this compound.

Role in Rabeprazole Synthesis

This compound is a stable intermediate that undergoes further reactions to form the core structure of Rabeprazole. The subsequent step typically involves a rearrangement reaction.

Polonovski-type Rearrangement:

The N-oxide is reacted with acetic anhydride, leading to a rearrangement that introduces an acetoxymethyl group at the 2-position of the pyridine ring.[1]

Experimental Protocol for Rearrangement:

  • Add 50g of 2,3-dimethyl-4-(3-methoxypropoxy)pyridine nitrogen oxide, 48.5g of acetic anhydride, and 4g of p-toluenesulfonic acid into a reaction flask.[5]

  • Stir the mixture evenly and raise the temperature to 50 ± 5 °C.[5]

  • Maintain the reaction at this temperature for 3 hours, monitoring for completion by TLC.[5]

  • Upon completion, concentrate the reaction mixture under negative pressure to remove excess acetic anhydride.[5]

The resulting product is 3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine, which is then further processed to synthesize Rabeprazole.[5]

Synthetic Pathway and Workflow

The synthesis of Rabeprazole from 2,3-dimethylpyridine N-oxide, involving the formation of this compound as a key intermediate, can be visualized as follows:

Synthesis_Pathway A 2,3-Dimethylpyridine N-oxide B 2,3-Dimethyl-4-nitropyridine 1-oxide A->B Nitration C 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide B->C + 3-Methoxypropanol D [4-(3-Methoxypropoxy)-3- methylpyridin-2-yl]methyl acetate C->D Acetic Anhydride (Rearrangement) E [4-(3-Methoxypropoxy)-3- methylpyridin-2-yl]methanol D->E Hydrolysis F 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine E->F Chlorination G 2-({[4-(3-Methoxypropoxy)-3-methylpyridin -2-yl]methyl}sulfanyl)-1H-benzimidazole F->G + 1H-benzimidazole-2-thiol H Rabeprazole G->H Oxidation

References

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a key chemical intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs), most notably Rabeprazole.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and its pivotal position in pharmaceutical manufacturing workflows.

Physical and Chemical Properties

This compound is a pyridine derivative characterized by the presence of a methoxypropoxy group at the 4-position and an N-oxide functional group.[2] These features influence its polarity, solubility, and reactivity.[2] The compound typically appears as a pale yellow to very dark brown oil or a low-melting solid.[3]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[2][4][5][6]
Molecular Weight 211.26 g/mol [3][4][6]
CAS Number 117977-18-1[2][3][4][5]
Appearance Pale Yellow to Very Dark Brown Oil to Low-Melting Solid; Brown or yellow solid; Brown to Very Dark Brown Solid[3][5][7]
Boiling Point (Predicted) 387.4 ± 37.0 °C[6][7]
Density (Predicted) 1.05 ± 0.1 g/cm³[7]
pKa (Predicted) 2.85 ± 0.10[7]
Solubility Chloroform (Slightly), Ethyl Acetate (Very Slightly)[7]
Storage 2-8°C, Refrigerator, under inert atmosphere[3][5][7]
IUPAC Name 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[4]
SMILES CC1=C(C=C--INVALID-LINK--[O-])OCCCOC[4]

Role in Synthesis

The primary application of this compound is as a precursor in the multi-step synthesis of Rabeprazole, a medication used to decrease stomach acid.[1] It is an essential building block that undergoes further chemical transformations to form the final active pharmaceutical ingredient.

The synthesis of Rabeprazole from this intermediate generally involves a Polonovski-type rearrangement, followed by substitution and oxidation steps.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base.[8]

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-methoxy-1-propanol

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

Procedure: [8]

  • To a reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of Anhydrous potassium carbonate.

  • Heat the mixture to 120-125 °C and stir for 4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • Filter the mixture and wash the solid with 100mL of dimethylformamide.

  • The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide solution.

The reported yield for this process is approximately 93%, with a purity of 99.3% as determined by high-performance liquid chromatography (HPLC).[8]

Visualized Workflow

The following diagram illustrates the synthesis of this compound.

Synthesis_Workflow A 2,3-Dimethyl-4-nitropyridine-N-oxide C Reaction Vessel (DMF, K₂CO₃) A->C B 3-methoxy-1-propanol B->C D Heating (120-125 °C, 4h) C->D Stirring E Filtration D->E Cooling F This compound (in DMF solution) E->F Filtrate

Caption: Synthesis workflow for this compound.

The subsequent step in the synthesis of Rabeprazole involves the reaction of this intermediate, often with acetic anhydride, to induce a rearrangement.

Next_Step_Workflow A 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide C Rearrangement Reaction A->C B Acetic Anhydride B->C D Further Intermediates for Rabeprazole Synthesis C->D

Caption: Conversion to the next intermediate in Rabeprazole synthesis.

References

The Central Role of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide has emerged as a pivotal intermediate in the field of organic synthesis, most notably in the industrial production of the proton pump inhibitor (PPI) Rabeprazole. This technical guide provides an in-depth analysis of its synthesis, key reactions, and established applications. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis. While its primary application is in the synthesis of Rabeprazole, the broader context of pyridine N-oxide chemistry suggests potential for wider utility in organic transformations.

Introduction

This compound, a substituted pyridine N-oxide, is a crystalline solid at room temperature. Its molecular structure, featuring a pyridine N-oxide core with methyl and methoxypropoxy substituents, imparts unique reactivity that is harnessed in multi-step organic syntheses. The N-oxide functional group activates the pyridine ring for various transformations, making it a versatile building block.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 117977-18-1
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Appearance Brown or yellow solid
Storage 2-8°C

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 2,3-dimethylpyridine 1-oxide derivative with 3-methoxy-1-propanol. Two primary starting materials are utilized: 4-chloro-2,3-dimethylpyridine 1-oxide and 2,3-dimethyl-4-nitropyridine-N-oxide.

From 2,3-Dimethyl-4-nitropyridine-N-oxide

This method is frequently cited in patent literature for its high yield and purity.[1]

Experimental Protocol:

  • To a reaction flask, add 2,3-Dimethyl-4-nitropyridine-N-oxide (100g), dimethylformamide (DMF, 300mL), 3-methoxy-1-propanol (59g), and anhydrous potassium carbonate (99g).

  • Heat the mixture to 120-125°C and stir for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 40-50°C.

  • Filter the solid and wash with DMF.

  • The combined filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

Quantitative Data:

ParameterValueReference
Yield93%[1]
Purity (HPLC)99.3%[1]
From 4-chloro-2,3-dimethylpyridine 1-oxide

An alternative synthesis involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base.

Logical Relationship of Synthesis Pathways

synthesis_pathways 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide target This compound 2,3-Dimethyl-4-nitropyridine-N-oxide->target K2CO3, DMF, 120-125°C 4-chloro-2,3-dimethylpyridine 1-oxide 4-chloro-2,3-dimethylpyridine 1-oxide 4-chloro-2,3-dimethylpyridine 1-oxide->target Strong Base (e.g., NaH) 3-methoxy-1-propanol 3-methoxy-1-propanol 3-methoxy-1-propanol->target

Caption: Synthetic routes to the target compound.

Role in the Synthesis of Rabeprazole

The primary and most well-documented role of this compound is as a crucial intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.

The synthetic pathway to Rabeprazole involves the transformation of this compound into a key electrophilic intermediate, which is then coupled with 2-mercaptobenzimidazole.

Formation of the Electrophilic Intermediate

This compound is typically converted to either [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol or 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

Experimental Protocol for the formation of 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide:

  • The solution of 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide in DMF is treated with a radical initiator (e.g., dibenzoyl peroxide) and N-chlorosuccinimide in the presence of a regioselective catalyst (e.g., tri-n-butylamine).[1]

  • The reaction is typically carried out at a temperature of 10-50°C for 1-6 hours.[1]

Quantitative Data for Chlorination:

ParameterValueReference
Two-step Yield (from nitro precursor)82.6%
Purity (HPLC)99.2%
Synthesis of Rabeprazole

The resulting electrophilic intermediate is then condensed with 2-mercaptobenzimidazole, followed by oxidation of the thioether to the corresponding sulfoxide (Rabeprazole).

Rabeprazole Synthesis Workflow

rabeprazole_synthesis start This compound intermediate1 [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol start->intermediate1 Rearrangement intermediate2 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate1->intermediate2 Chlorination thioether 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole intermediate2->thioether mercaptobenzimidazole 2-mercaptobenzimidazole mercaptobenzimidazole->thioether rabeprazole Rabeprazole thioether->rabeprazole Oxidation

Caption: Key steps in the synthesis of Rabeprazole.

Other Potential Applications in Organic Synthesis

While the synthesis of Rabeprazole is the predominant application, the chemistry of pyridine N-oxides is rich and varied, suggesting other potential roles for this compound. Pyridine N-oxides are known to participate in a range of organic transformations:

  • Oxidizing Agents: Pyridine N-oxides can act as mild and selective oxidizing agents in various reactions.

  • Catalysts: They can serve as catalysts or ligands in transition metal-catalyzed cross-coupling reactions.

  • Precursors to Functionalized Pyridines: The N-oxide group facilitates nucleophilic substitution at the 2- and 4-positions of the pyridine ring, allowing for the introduction of a wide array of functional groups.

Given its specific substitution pattern, this compound could potentially be explored as a precursor for other novel heterocyclic compounds with applications in medicinal chemistry and materials science.

Characterization Data

Table 2: Analytical Characterization Methods

TechniquePurpose
¹H NMR Elucidation of the proton environment, confirming the presence of methyl, methoxy, propoxy, and pyridine ring protons.
¹³C NMR Determination of the carbon skeleton and functional groups.
Mass Spectrometry (MS) Confirmation of the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy Identification of characteristic functional groups, such as the N-O bond stretch.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.

Conclusion

This compound is a cornerstone intermediate in the synthesis of Rabeprazole. Its efficient preparation and subsequent transformations are well-established, making it a compound of significant industrial importance. While its role is currently specialized, the inherent reactivity of the pyridine N-oxide moiety opens avenues for its potential application in the broader landscape of organic synthesis. This guide provides a solid foundation of its known synthesis and reactivity, serving as a valuable resource for chemists in the pharmaceutical and chemical industries. Further research into the spectroscopic characterization and exploration of alternative synthetic applications of this molecule is warranted.

References

An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a substituted pyridine N-oxide ring, makes it a versatile building block in organic synthesis. This compound is most notably recognized as a key precursor in the industrial production of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[2][3] The efficiency of the synthesis and the purity of this intermediate are paramount to achieving a high overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its pivotal role in the manufacturing of Rabeprazole.

Chemical and Physical Properties

This compound is typically a brown or yellow solid or oil at room temperature.[4][5] Its key identifying and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 117977-18-1[6][7]
Molecular Formula C₁₁H₁₇NO₃[4][6]
Molecular Weight 211.26 g/mol [6][8]
IUPAC Name 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[6]
Appearance Brown to very dark brown solid or oil[4][9]
Boiling Point 387.4 ± 37.0 °C (Predicted)[9]
Density 1.05 ± 0.1 g/cm³ (Predicted)[9]
Solubility Slightly soluble in Chloroform, very slightly in Ethyl Acetate[9]
Storage 2-8°C, under inert atmosphere[4][9]

Synthesis of this compound

The industrial synthesis of this intermediate is primarily achieved through the nucleophilic substitution of a leaving group at the 4-position of a 2,3-dimethylpyridine 1-oxide derivative with 3-methoxy-1-propanol. The most common and high-yielding method starts from 2,3-Dimethyl-4-nitropyridine-N-oxide.

Synthetic Workflow

G A 2,3-Dimethyl-4-nitropyridine-N-oxide reagents K₂CO₃, DMF 120-125 °C A->reagents B 3-Methoxy-1-propanol B->reagents C This compound reagents->C G A 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide B 2-Acetoxymethyl-3-methyl-4- (3-methoxypropoxy)pyridine A->B Acetic Anhydride, p-TsOH (Rearrangement) C 2-Hydroxymethyl-3-methyl-4- (3-methoxypropoxy)pyridine B->C NaOH (Hydrolysis) D 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine C->D Thionyl Chloride (Chlorination) F Rabeprazole Thioether Intermediate D->F NaOH (Condensation) E 2-Mercaptobenzimidazole E->F NaOH (Condensation) G Rabeprazole (Final API) F->G Oxidation (e.g., m-CPBA)

References

An In-Depth Technical Guide to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide: Discovery, Synthesis, and Role in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a crucial intermediate in the synthesis of the proton pump inhibitor (PPI) Rabeprazole. The document details the historical context of its development, its synthesis, and its chemical properties. While primarily recognized for its role in pharmaceutical manufacturing, this guide also addresses the limited available information on its independent biological activity. Experimental protocols for its synthesis are provided, along with quantitative data and visualizations to facilitate a deeper understanding of its chemistry and significance in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Rabeprazole, a second-generation proton pump inhibitor used to treat acid-related gastrointestinal conditions. Rabeprazole was patented in 1986 and received medical approval in 1997.[1] The synthesis of Rabeprazole involves a multi-step process, and this compound emerged as a key intermediate in this synthetic pathway.

The initial synthesis of Rabeprazole was disclosed in U.S. Patent No. 5,045,552, which describes the overall synthetic route where this N-oxide plays a pivotal role.[2][3][4][5] Its development was not a standalone discovery but rather a necessary step in the creation of the final active pharmaceutical ingredient. The focus of early research was on the final compound, Rabeprazole, with the intermediates being a means to that end.

Chemical Properties and Data

This compound is a pyridine derivative with the chemical formula C11H17NO3.[6] Its structure includes a pyridine N-oxide moiety, two methyl groups, and a methoxypropoxy side chain. These features contribute to its reactivity and solubility, making it a suitable precursor for subsequent reactions in the Rabeprazole synthesis.

PropertyValueSource
Molecular Formula C11H17NO3[6]
Molecular Weight 211.26 g/mol [6]
CAS Number 117977-18-1[6]
IUPAC Name 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[6]
Appearance Pale Yellow to Very Dark Brown Oil to Low-Melting Solid[7]
Storage Conditions 2-8°C Refrigerator[7]

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of Rabeprazole. The general approach involves the nucleophilic substitution of a leaving group on the pyridine ring with 3-methoxypropanol.

General Synthetic Pathway

The synthesis starts from 2,3-dimethylpyridine N-oxide, which is first nitrated. The resulting nitro group is then displaced by the alkoxide of 3-methoxypropanol to yield this compound.[1]

Synthesis_Pathway A 2,3-Dimethylpyridine N-oxide B 2,3-Dimethyl-4-nitropyridine N-oxide A->B Nitration C This compound B->C 3-Methoxypropanol, Base

Figure 1: General synthetic pathway to this compound.
Detailed Experimental Protocol

The following protocol is based on a method described in a Chinese patent for the preparation of a Rabeprazole intermediate.[8]

Step 1: Preparation of this compound

  • Reactants: 2,3-Dimethyl-4-nitropyridine-N-oxide, 3-methoxy-1-propanol, Anhydrous potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask, combine 2,3-Dimethyl-4-nitropyridine-N-oxide, DMF, 3-methoxy-1-propanol, and anhydrous potassium carbonate.

    • Heat the mixture to 120-125 °C and stir for 4 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 40-50 °C and filter.

    • Wash the solid with DMF and combine the filtrates.

  • Yield and Purity: This method reports a yield of 93% with an HPLC purity of 99.3%.[8]

Role in Rabeprazole Synthesis

This compound is a stable intermediate that is subsequently activated to allow for the coupling with the benzimidazole moiety. This activation is typically achieved through a Polonovski-type reaction. Treatment with acetic anhydride rearranges the N-oxide to an acetoxymethylpyridine derivative. This derivative is then chlorinated and coupled with 2-mercaptobenzimidazole to form the thioether precursor to Rabeprazole.

Rabeprazole_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Formation A This compound B 2-Acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine A->B Acetic Anhydride (Polonovski Reaction) C 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine B->C Chlorination E Rabeprazole Sulfide C->E Condensation D 2-Mercaptobenzimidazole D->E F Rabeprazole E->F Oxidation

Figure 2: Role of this compound in Rabeprazole synthesis.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the independent biological activity of this compound. Its primary role described in the scientific and patent literature is that of a chemical intermediate. As such, it is not intended for therapeutic use, and its pharmacological and toxicological profiles have not been extensively studied.

The pharmacological activity of Rabeprazole, the final product, is well-documented. It acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] However, studies on the metabolites of Rabeprazole indicate that the primary plasma metabolites, such as rabeprazole thioether and rabeprazole sulfone, do not possess significant antisecretory activity.[9] This suggests that the core structure requires the specific sulfoxide linkage to the benzimidazole moiety for its proton pump inhibiting effects. There is no evidence to suggest that this compound itself interacts with the proton pump or any other signaling pathways in a significant manner.

The metabolism of Rabeprazole is primarily handled by the cytochrome P450 system (CYP2C19 and CYP3A4) and through non-enzymatic reduction.[10] There is no information to suggest that its precursor, this compound, is a substrate or inhibitor of these or any other enzymes involved in major signaling pathways.

Conclusion

This compound is a critical intermediate in the manufacturing of Rabeprazole. Its discovery and development are a direct result of the quest for an efficient synthetic route to this important proton pump inhibitor. While its chemical synthesis and subsequent transformations are well-documented in the patent literature, there is no significant body of research on its independent biological effects or its interaction with cellular signaling pathways. For researchers and professionals in drug development, the primary significance of this compound lies in its role as a key building block in the production of a widely used pharmaceutical agent. Future research, if any, on this molecule would likely focus on optimizing its synthesis to improve the overall efficiency and cost-effectiveness of Rabeprazole production.

References

Spectroscopic Analysis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[1]

  • Molecular Formula: C₁₁H₁₇NO₃[2][3]

  • Molecular Weight: 211.26 g/mol [1][2][3]

  • Synonyms: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide, Pyridine, 4-(3-methoxypropoxy)-2,3-dimethyl-, 1-oxide[4]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3d1HH-6 (Pyridine ring)
~6.8-7.0d1HH-5 (Pyridine ring)
~4.1-4.3t2H-O-CH₂ -CH₂-CH₂-O-CH₃
~3.5-3.7t2H-O-CH₂-CH₂-CH₂ -O-CH₃
~3.3-3.4s3H-O-CH₃
~2.4-2.6s3HC-2 CH₃ (Pyridine ring)
~2.2-2.4s3HC-3 CH₃ (Pyridine ring)
~2.0-2.2p2H-O-CH₂-CH₂ -CH₂-O-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~155-160C-4 (Pyridine ring, C-O)
~140-145C-2 (Pyridine ring)
~138-142C-6 (Pyridine ring)
~125-130C-3 (Pyridine ring)
~110-115C-5 (Pyridine ring)
~70-75-O-CH₂ -CH₂-CH₂-O-CH₃
~68-72-O-CH₂-CH₂-CH₂ -O-CH₃
~58-62-O-CH₃
~28-32-O-CH₂-CH₂ -CH₂-O-CH₃
~15-20C-2 CH₃ (Pyridine ring)
~10-15C-3 CH₃ (Pyridine ring)
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic)
~1600-1550StrongC=C stretch (aromatic ring)
~1250-1200StrongN-O stretch
~1150-1050StrongC-O stretch (ether)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment Ion
211.12[M]⁺ (Molecular Ion)
195.12[M-O]⁺
194.11[M-OH]⁺
138.09[M - C₃H₇O₂]⁺ (Loss of methoxypropoxy side chain)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet/plates.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. Acquire the mass spectrum, which will show the molecular ion [M]⁺ and various fragment ions.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR Acquire Data IR FTIR Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Data_Integration Data Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for spectroscopic analysis.

This comprehensive approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation and characterization of this compound, a crucial step in drug development and chemical research.

References

Methodological & Application

Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide from 2,3-dimethyl-4-nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dimethyl-4-nitropyridine-N-oxide with 3-methoxypropan-1-ol.

The 4-nitro group on the pyridine N-oxide ring is a strong electron-withdrawing group, which activates the C4 position for nucleophilic attack. The N-oxide functionality further enhances the electrophilicity of this position, facilitating the displacement of the nitro group by the alkoxide generated from 3-methoxypropan-1-ol.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction.

Reaction_Scheme 2_3_dimethyl_4_nitropyridine_N_oxide 2,3-Dimethyl-4-nitropyridine N-oxide plus1 + arrow K2CO3, DMF 120-125 °C, 4h 2_3_dimethyl_4_nitropyridine_N_oxide->arrow 3_methoxypropan_1_ol 3-Methoxypropan-1-ol plus1->arrow 3_methoxypropan_1_ol->arrow 4_3_methoxypropoxy_2_3_dimethylpyridine_1_oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide arrow->4_3_methoxypropoxy_2_3_dimethylpyridine_1_oxide

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a documented synthetic method.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2,3-Dimethyl-4-nitropyridine-N-oxide37699-43-7168.15
3-Methoxypropan-1-ol1589-49-790.12
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a 1000 mL three-necked round-bottom flask, add 100 g of 2,3-dimethyl-4-nitropyridine-N-oxide and 300 mL of N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add 59 g of 3-methoxy-1-propanol and 99 g of anhydrous potassium carbonate to the flask.

  • Reaction: Heat the reaction mixture to 120-125 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (2,3-dimethyl-4-nitropyridine-N-oxide) is completely consumed. This is expected to take approximately 4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to 40-50 °C.

  • Filtration: Filter the reaction mixture to remove the solid potassium carbonate. Wash the solid residue with 100 mL of DMF.

  • Product Solution: Combine the filtrates. The resulting solution contains the product, this compound.

Quantitative Data:

ParameterValue
Yield93% (external standard)
HPLC Purity99.3%

Data obtained from patent CN103664886A.[1]

Visualized Experimental Workflow

G Synthesis Workflow A 1. Add 2,3-dimethyl-4-nitropyridine-N-oxide and DMF to a reaction flask. B 2. Add 3-methoxy-1-propanol and anhydrous K2CO3. A->B C 3. Heat to 120-125 °C and stir for 4 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to 40-50 °C. D->E Reaction Complete F 6. Filter the mixture. E->F G 7. Wash solid with DMF. F->G H 8. Combine filtrates to obtain product solution. G->H

Caption: Step-by-step experimental workflow.

Physicochemical Properties

Starting Material: 2,3-Dimethyl-4-nitropyridine-N-oxide

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
AppearanceLight yellow solid[2]
Purity (typical)>99% (HPLC)[2]

Product: this compound

PropertyValue
CAS Number117977-18-1[3][4]
Molecular FormulaC₁₁H₁₇NO₃[3][4]
Molecular Weight211.26 g/mol [3]
AppearanceBrown or yellow solid[4]
IUPAC Name4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium[3]
Storage2-8°C[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

  • Potassium carbonate is an irritant. Avoid contact with skin and eyes.

  • The reaction is performed at a high temperature. Use appropriate caution when handling the hot reaction mixture.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion after 4 hours (as indicated by TLC), consider extending the reaction time. Ensure the temperature is maintained within the specified range of 120-125 °C. The purity and dryness of the reagents, especially potassium carbonate and DMF, are crucial.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during the work-up. Ensure efficient filtration and washing of the solid residue to recover all the product.

  • Impure Product: The purity of the starting materials will directly affect the purity of the final product. Use reagents of high purity. If the final product solution contains significant impurities, further purification steps such as column chromatography may be necessary, although the cited protocol suggests the filtrate is of high purity.[1]

References

Application Notes and Protocols: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors such as Rabeprazole.[1][2][3] The synthesis of this compound is a critical step that influences the yield and purity of the final active pharmaceutical ingredient. This document provides a detailed overview of the reaction mechanism for its formation, a comprehensive experimental protocol, and relevant quantitative data. The core of the synthesis involves a nucleophilic aromatic substitution reaction on an activated pyridine N-oxide ring.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction starts with the deprotonation of 3-methoxy-1-propanol by a base (e.g., potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient C4 position of 2,3-dimethyl-4-nitropyridine 1-oxide. The pyridine ring is strongly activated towards nucleophilic attack at the C4 position by the electron-withdrawing effects of both the nitro group and the N-oxide functionality.

The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group and the N-oxide. In the final step, the complex collapses, and the nitro group is eliminated as a leaving group, restoring the aromaticity of the pyridine ring and yielding the final product.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,3-Dimethyl-4-nitropyridine 1-oxide I2 Meisenheimer Complex (Resonance Stabilized) R1->I2 Nucleophilic Attack R2 3-Methoxy-1-propanol + Base I1 3-Methoxypropoxide (Nucleophile) R2->I1 Deprotonation I1->I2 P1 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide I2->P1 Elimination of Nitrite (NO2-)

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocols

The following protocol is adapted from the synthetic method described in patent CN103664886A.[1]

Objective: To synthesize this compound from 2,3-Dimethyl-4-nitropyridine-N-oxide.

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide (100g)

  • 3-methoxy-1-propanol (59g)

  • Anhydrous potassium carbonate (99g)

  • Dimethylformamide (DMF) (300mL)

Equipment:

  • 1000mL three-necked reaction flask

  • Heating mantle with stirrer

  • Thermometer

  • Condenser

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Reaction Setup: In a 1000mL reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.[1]

  • Reaction Execution: Heat the mixture to 120-125 °C with stirring.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed. The typical reaction time is approximately 4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to 40-50 °C.[1]

  • Filtration: Filter the solid by-products. Wash the solid residue with a small amount of DMF.[1]

  • Product Solution: Combine the filtrates. The resulting solution contains the product, this compound, in DMF. This solution can be used directly in subsequent synthetic steps.[1]

ExperimentalWorkflow Start Combine Reactants: - 2,3-Dimethyl-4-nitropyridine-N-oxide - 3-methoxy-1-propanol - K2CO3 in DMF Heat Heat to 120-125 °C Stir for 4 hours Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to 40-50 °C Monitor->Cool Reaction Complete Filter Filter solids Wash with DMF Cool->Filter Product Product Solution: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in DMF Filter->Product

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis as reported in the cited patent literature.

ParameterValueReference
Reactants
2,3-Dimethyl-4-nitropyridine-N-oxide100 g[1]
3-methoxy-1-propanol59 g[1]
Anhydrous potassium carbonate99 g[1]
Solvent (DMF)300 mL[1]
Reaction Conditions
Temperature120-125 °C[1]
Reaction Time4 h[1]
Results
Yield93% (calculated by HPLC external standard method)[1]
Purity (HPLC)99.3%[1]

Conclusion

The synthesis of this compound is efficiently achieved through a high-temperature nucleophilic aromatic substitution. The use of an aprotic polar solvent like DMF and a carbonate base facilitates the reaction, leading to high yield and purity of the desired intermediate. This protocol provides a reliable and scalable method for producing this crucial building block for pharmaceutical synthesis.

References

Application Notes and Protocols: Synthesis of Esomeprazole from 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Esomeprazole, a proton pump inhibitor, commencing from the precursor 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The synthesis involves a multi-step process including rearrangement, chlorination, thioether formation, and a final asymmetric oxidation to yield the desired (S)-enantiomer.

Synthetic Pathway Overview

The synthesis of Esomeprazole from this compound can be delineated into four primary stages:

  • Boekelheide Rearrangement: The starting pyridine N-oxide undergoes a rearrangement reaction with acetic anhydride to introduce a functional group at the 2-methyl position, yielding 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine. Subsequent hydrolysis affords the corresponding 2-hydroxymethyl derivative.

  • Chlorination: The 2-hydroxymethyl group is then converted to a more reactive 2-chloromethyl group using a suitable chlorinating agent, such as thionyl chloride.

  • Thioether Formation: The resulting 2-chloromethylpyridine derivative is coupled with 2-mercapto-5-methoxy-1H-benzimidazole in the presence of a base to form the prochiral sulfide intermediate, 2-[((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole.

  • Asymmetric Oxidation: The final and crucial step is the enantioselective oxidation of the sulfide intermediate to the corresponding (S)-sulfoxide, Esomeprazole, utilizing a chiral catalyst system, typically based on titanium isopropoxide and diethyl tartrate.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Step 1: Rearrangement & Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Thioether Formation cluster_3 Step 4: Asymmetric Oxidation A This compound B 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine A->B 1. Acetic Anhydride 2. Hydrolysis C 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine B->C Thionyl Chloride E Sulfide Intermediate C->E D 2-Mercapto-5-methoxy- 1H-benzimidazole D->E F Esomeprazole E->F Ti(OiPr)4, (S,S)-DET Cumene Hydroperoxide

Figure 1: Overall synthetic pathway for Esomeprazole.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the synthesis, including reaction conditions and expected yields.

Table 1: Synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

StepReagents & SolventsTemperature (°C)Time (h)Yield (%)
Rearrangement Acetic Anhydride906-
Hydrolysis Sodium Hydroxide, Ethanol552~79% (for both steps)

Table 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

Reagents & SolventsTemperature (°C)Time (h)Yield (%)
Thionyl Chloride, Dichloromethane0 - 252~99%

Table 3: Synthesis of the Sulfide Intermediate

Reagents & SolventsTemperature (°C)Time (h)Yield (%)
2-Mercapto-5-methoxy-1H-benzimidazole, Sodium Hydroxide, Ethanol552High

Table 4: Asymmetric Oxidation to Esomeprazole

Catalyst SystemOxidantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ti(OiPr)₄, (S,S)-Diethyl Tartrate, N,N-DiisopropylethylamineCumene Hydroperoxide50-602-480-90>98

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of Esomeprazole.

Protocol 1: Synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

This protocol involves the Boekelheide rearrangement of the starting N-oxide followed by hydrolysis.

G A Start: This compound B Add Acetic Anhydride A->B C Heat to 90°C for 6 hours B->C D Remove Acetic Anhydride (distillation under reduced pressure) C->D E Add Sodium Hydroxide and Ethanol D->E F Stir at 55°C for 2 hours E->F G Work-up: - Remove ethanol by distillation - Dilute with water - Extract with methylene dichloride - Dry over sodium sulfate - Concentrate to obtain product F->G H Product: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine G->H

Figure 2: Workflow for the synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Hydroxide

  • Ethanol

  • Methylene Dichloride

  • Sodium Sulfate

  • Water

Procedure:

  • In a reaction vessel, add this compound to acetic anhydride.

  • Heat the solution to 90°C and stir for 6 hours.

  • After the reaction is complete, remove the acetic anhydride by distillation under reduced pressure.

  • To the obtained residue containing 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, add sodium hydroxide and ethanol at room temperature.

  • Stir the reaction mixture at 55°C for 2 hours.

  • Remove the ethanol by distillation under reduced pressure.

  • Dilute the obtained residue with water and extract with methylene dichloride.

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Concentrate the filtrate to obtain 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as an oil.[1]

Protocol 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

This protocol details the chlorination of the hydroxymethyl group.[2][3]

G A Start: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine B Dissolve in Dichloromethane A->B C Add Thionyl Chloride dropwise at 0°C B->C D Stir at room temperature for 2 hours C->D E Work-up: - Remove solvent and excess thionyl chloride under vacuum - Neutralize with saturated sodium bicarbonate solution - Extract with methylene dichloride - Dry over sodium sulfate - Concentrate to obtain product D->E F Product: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine E->F

Figure 3: Workflow for the chlorination reaction.

Materials:

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

  • Thionyl Chloride

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Sodium Sulfate

Procedure:

  • Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in dichloromethane.

  • Cool the solution to 0°C.

  • Add thionyl chloride dropwise to the solution at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • After the reaction is complete, remove the dichloromethane and excess thionyl chloride by distillation under vacuum.

  • Cool the obtained residue to 5°C and neutralize with saturated sodium bicarbonate solution to pH ~7.5.

  • Extract the product with methylene dichloride.

  • Dry the organic layer over sodium sulfate and filter.

  • Concentrate the filtrate to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as an oil.[1]

Protocol 3: Synthesis of 2-[((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio]-5-methoxy-1H-benzimidazole

This protocol describes the formation of the sulfide intermediate.

G A Start: Sodium Hydroxide in Ethanol B Stir at 55°C for 30 minutes and cool A->B C Add 2-Mercapto-5-methoxy-1H-benzimidazole B->C D Add 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine C->D E Stir at 55°C for 2 hours D->E F Work-up: - Remove ethanol by distillation - Add Ethyl Acetate - Extract with 5% Sodium Hydroxide solution - Concentrate organic layer to obtain product E->F G Product: Sulfide Intermediate F->G

Figure 4: Workflow for the thioether formation.

Materials:

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

  • 2-Mercapto-5-methoxy-1H-benzimidazole

  • Sodium Hydroxide

  • Ethanol

  • Ethyl Acetate

Procedure:

  • Add sodium hydroxide to ethanol in a reaction vessel at room temperature.

  • Stir the mixture at 55°C for 30 minutes and then cool.

  • Add 2-mercapto-5-methoxy-1H-benzimidazole to the mixture.

  • Add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine to the reaction mixture.

  • Stir the resulting mixture at 55°C for 2 hours.

  • After the reaction is complete, remove the ethanol by distillation.

  • Add ethyl acetate to the residue.

  • Extract the ethyl acetate layer with a 5% aqueous sodium hydroxide solution.

  • Separate the organic layer and concentrate it to obtain the sulfide intermediate.[1]

Protocol 4: Asymmetric Oxidation to Esomeprazole

This protocol outlines the enantioselective oxidation of the sulfide intermediate to Esomeprazole.

G A Start: Titanium(IV) isopropoxide in Toluene B Add (S,S)-Diethyl Tartrate A->B C Add N,N-Diisopropylethylamine B->C D Add Sulfide Intermediate C->D E Heat to 50-60°C D->E F Cool and add Cumene Hydroperoxide E->F G Stir until reaction completion F->G H Work-up: - Add Potassium Hydroxide solution - Separate layers - Adjust pH of aqueous layer with Acetic Acid - Extract with Toluene - Concentrate to obtain Esomeprazole G->H I Product: Esomeprazole H->I

References

Application Notes and Protocols: The Role of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in Rabeprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Rabeprazole, a proton pump inhibitor, with a focus on the pivotal intermediate, 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This document outlines the synthetic pathway, experimental protocols, and quantitative data to facilitate research and development in the pharmaceutical field.

Introduction

Rabeprazole is a substituted benzimidazole that suppresses gastric acid secretion by inhibiting the gastric H+, K+ ATPase enzyme.[1] Its synthesis involves a multi-step process where this compound serves as a crucial building block. This intermediate is prepared from simpler pyridine derivatives and subsequently elaborated to construct the final Rabeprazole molecule. The overall yield of the process can be around 7-8%, which has been considered low for commercial production, leading to various process optimization studies.

Synthetic Pathway Overview

The synthesis of Rabeprazole from 2,3-dimethylpyridine N-oxide involves several key transformations. A common route begins with the nitration of 2,3-dimethylpyridine N-oxide, followed by the displacement of the nitro group with 3-methoxypropanol to yield this compound.[2] This intermediate then undergoes a Polonovski-type rearrangement, followed by functional group manipulations and finally condensation with 2-mercaptobenzimidazole and oxidation to afford Rabeprazole.[2]

An alternative and more direct approach involves the reaction of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to form this compound.

Below is a diagram illustrating the general synthetic workflow.

Rabeprazole_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_rabeprazole_synthesis Rabeprazole Synthesis 2_3_dimethylpyridine_N_oxide 2,3-Dimethylpyridine N-oxide Intermediate_1 4-Nitro-2,3-dimethylpyridine 1-oxide 2_3_dimethylpyridine_N_oxide->Intermediate_1 Nitration Intermediate_2 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide Intermediate_1->Intermediate_2 Etherification Rearranged_Intermediate Rearranged Acetoxy Intermediate Intermediate_2->Rearranged_Intermediate Rearrangement (Acetic Anhydride) Alcohol_Intermediate Hydroxymethyl Intermediate Rearranged_Intermediate->Alcohol_Intermediate Hydrolysis Chloro_Intermediate Chloromethyl Intermediate Alcohol_Intermediate->Chloro_Intermediate Chlorination (Thionyl Chloride) Rabeprazole_Sulfide Rabeprazole Sulfide Chloro_Intermediate->Rabeprazole_Sulfide Condensation with 2-mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole Oxidation (m-CPBA)

Diagram 1: General workflow for Rabeprazole synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Rabeprazole involving this compound.

Synthesis of this compound

This protocol describes the formation of the key intermediate from 4-chloro-2,3-dimethylpyridine 1-oxide.

Materials:

  • 4-chloro-2,3-dimethylpyridine 1-oxide

  • 3-methoxypropan-1-ol

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reaction vessel, suspend sodium hydride in DMSO.

  • To this suspension, add 3-methoxypropan-1-ol.

  • Add 4-chloro-2,3-dimethylpyridine 1-oxide to the reaction mixture.

  • Stir the mixture at the appropriate temperature and for a sufficient duration to ensure the completion of the reaction.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques.

Rearrangement of this compound

This step involves the rearrangement of the pyridine N-oxide to introduce a functional group at the 2-methyl position.

Materials:

  • This compound

  • Acetic anhydride

  • p-Toluenesulfonic acid (optional catalyst)

Procedure:

  • Charge a reaction flask with this compound and acetic anhydride.[3]

  • Optionally, add a catalytic amount of p-toluenesulfonic acid.[3]

  • Heat the reaction mixture to the specified temperature (e.g., 50±5°C or 90°C) and maintain for a set time (e.g., 3 hours).[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Once the reaction is complete, remove the excess acetic anhydride under reduced pressure to obtain 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[3]

Hydrolysis to [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol

The acetoxy intermediate is hydrolyzed to the corresponding alcohol.

Materials:

  • 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve the crude 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at a suitable temperature (e.g., 55°C) for a specified time (e.g., 2 hours).[4]

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • The resulting residue containing [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol is then processed for the next step.

Chlorination to 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

The hydroxyl group is converted to a chloro group to facilitate the subsequent condensation reaction.

Materials:

  • [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride in dichloromethane and cool the mixture to between -10°C and -5°C.[5]

  • Slowly add thionyl chloride to the reaction mixture while maintaining the low temperature.[5]

  • Stir the reaction mixture at this temperature for 30 to 60 minutes.[5]

  • Adjust the pH to 7.0-7.5 with an aqueous sodium carbonate solution.[5]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5]

Synthesis of Rabeprazole Sulfide

This step involves the condensation of the chloromethyl pyridine derivative with 2-mercaptobenzimidazole.

Materials:

  • 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • 1H-benzo[d]imidazole-2-thiol (2-mercaptobenzimidazole)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of acetone and water.

  • Add 1H-benzo[d]imidazole-2-thiol to this solution and stir until dissolved.

  • Add a solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in water dropwise to the reaction mixture at 15–25°C over 45 minutes.[6]

  • After the addition is complete, a solid will precipitate.

  • Filter the precipitate, wash it with a 50:50 mixture of acetone and water, and dry it under vacuum to yield 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide).[6]

Oxidation to Rabeprazole

The final step is the oxidation of the sulfide to the corresponding sulfoxide, Rabeprazole.

Materials:

  • 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}thio)-1H-benzo[d]imidazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Rabeprazole Sulfide in dichloromethane.

  • Add a solution of m-CPBA in dichloromethane dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or 10°C).[6]

  • Stir the reaction for a sufficient time until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is typically washed with a basic solution (e.g., 5% NaOH solution) to remove excess m-CPBA and the acidic byproduct.[6]

  • The organic layer is then washed, dried, and concentrated to yield Rabeprazole base.

Quantitative Data

The following table summarizes quantitative data for some of the key reaction steps. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsReagents/SolventsTemp. (°C)Time (h)Yield/PurityReference
Rearrangement 50g this compound, 48.5g acetic anhydride, 4g p-toluenesulfonic acid-50±5393.6% Purity (HPLC)[3]
Rearrangement 50g this compound, 48.5g acetic anhydride, 8g p-toluenesulfonic acid-60±5395.1% Purity (HPLC)[3]
Rearrangement 50g this compound, 97g acetic anhydride, 4g p-toluenesulfonic acid-50±5394.9% Purity (HPLC)[3]
Rabeprazole Sulfide Synthesis 5.0g 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 3.85g 1H-benzo[d]imidazole-2-thiol1.875g NaOH, 25mL Acetone, 50mL Water15-250.7585% Yield[6]
Rabeprazole Sodium Formation 20.0g Rabeprazole, 2.25g NaOH30mL Ethanol, 2000mL Diisopropyl ether (antisolvent)--100% Yield[7]
Rabeprazole Sodium Formation 15.0g Rabeprazole, 1.65g NaOH22.5mL Ethanol, 160mL tert-butyl methyl ether (antisolvent)--100% Yield[7]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of Rabeprazole from this compound.

Rabeprazole_Reaction_Pathway Intermediate 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide Acetoxy_Intermediate 2-(Acetoxymethyl)-4-(3-methoxypropoxy)- 3-methylpyridine Intermediate->Acetoxy_Intermediate Acetic Anhydride Alcohol_Intermediate [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl] methanol Acetoxy_Intermediate->Alcohol_Intermediate NaOH, Ethanol Chloro_Intermediate 2-(Chloromethyl)-4-(3-methoxypropoxy)- 3-methylpyridine Alcohol_Intermediate->Chloro_Intermediate SOCl₂ Rabeprazole_Sulfide Rabeprazole Sulfide Chloro_Intermediate->Rabeprazole_Sulfide 2-Mercaptobenzimidazole, NaOH Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole m-CPBA

Diagram 2: Key reaction steps in Rabeprazole synthesis.

Disclaimer: The provided protocols and data are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Protocol for the preparation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from the N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from its N-Oxide Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, a key intermediate in the production of the proton pump inhibitor Rabeprazole.[1][2] The synthesis commences from its corresponding N-oxide, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. The protocol is divided into two main stages: the rearrangement of the N-oxide to form a hydroxymethyl intermediate, followed by a chlorination step.

Reaction Pathway Overview

The overall synthetic route involves a two-step process starting from the N-oxide. The first step is a Boekelheide rearrangement of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide using acetic anhydride. This reaction, upon hydrolysis, yields 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.[3][4] The subsequent step involves the chlorination of this alcohol intermediate, typically with thionyl chloride, to produce the final product.[3][5][6][7]

G N_Oxide 4-(3-methoxypropoxy)-2,3- dimethylpyridine-N-oxide Rearrangement Step 1: Boekelheide Rearrangement Reagents: Acetic Anhydride Conditions: Heat (e.g., 90°C) N_Oxide->Rearrangement Hydrolysis In-situ Hydrolysis Reagent: Sodium Hydroxide Rearrangement->Hydrolysis Hydroxymethyl 2-hydroxymethyl-3-methyl-4- (3-methoxypropoxy)pyridine Hydrolysis->Hydroxymethyl Chlorination Step 2: Chlorination Reagent: Thionyl Chloride Solvent: Dichloromethane Hydroxymethyl->Chlorination Final_Product 2-chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine Chlorination->Final_Product

Figure 1: Synthetic workflow for the preparation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from its N-oxide.
Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the key steps in the synthesis.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
1. Rearrangement & Hydrolysis Acetic Anhydride, Sodium HydroxideEthanol90°C (rearrangement), 55°C (hydrolysis)6 (rearrangement), 2 (hydrolysis)~95% (for hydroxymethyl intermediate)>95%[7]
2. Chlorination Thionyl ChlorideDichloromethane< 25°CNot specified99%Not specified[5]
2. Chlorination (alternative) Thionyl ChlorideEthyl Acetate0-5°C, then 20-30°C1 (addition), 2 (reaction)95.7%99.94%[6]

Experimental Protocols

Step 1: Preparation of 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine via Boekelheide Rearrangement

This procedure is adapted from established patent literature.[7]

Materials:

  • 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide

  • Acetic anhydride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • To a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, add acetic anhydride.

  • Heat the reaction mixture to 90°C and maintain for 6 hours.

  • After the reaction is complete, remove the excess acetic anhydride by distillation under reduced pressure.

  • To the resulting residue containing 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, add a solution of sodium hydroxide in ethanol at room temperature.

  • Heat the mixture to 55°C and stir for 2 hours to facilitate hydrolysis.

  • Upon completion, the resulting product, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, can be carried forward to the next step, often without extensive purification.

Step 2: Chlorination of 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine

This protocol details the conversion of the hydroxymethyl intermediate to the final chlorinated product.[5][6]

Materials:

  • 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine

  • Thionyl chloride

  • Dichloromethane or Ethyl Acetate

  • Saturated sodium bicarbonate solution (for workup)

Procedure using Dichloromethane: [5]

  • Dissolve 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 5.0 g) in dichloromethane (e.g., 40 ml).

  • Add thionyl chloride (e.g., 4.23 g) dropwise, ensuring the temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This method reports a yield of 99.0%.[5]

Procedure using Ethyl Acetate (for Hydrochloride Salt): [6]

  • Add 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine (e.g., 40g) to ethyl acetate (e.g., 80g) and stir to form a uniform mixture.

  • Cool the mixture to 0-5°C.

  • Add thionyl chloride (e.g., 27.3g - 29.6g) dropwise over 1 hour.

  • After the addition is complete, allow the temperature to rise to 20-30°C and continue the reaction for 2 hours. A significant amount of solid is expected to precipitate.

  • Filter the solid, wash the filter cake with a small amount of ethyl acetate, and dry to obtain 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. This procedure can yield up to 95.7% with a purity of 99.94%.[6]

Workup and Purification: For the free base, after the reaction in dichloromethane, a careful workup may be required. The reaction mixture can be cooled and neutralized with a saturated sodium bicarbonate solution to a pH of 7.5. The product can then be extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield the final product as an oil.[7] The hydrochloride salt prepared in ethyl acetate can be purified by filtration and washing.

This application note provides a comprehensive overview and detailed protocols for the synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine from its N-oxide. Researchers should adapt these protocols to their specific laboratory conditions and scale, ensuring all safety precautions are taken, particularly when handling reagents like thionyl chloride.

References

Application Note: Quantification of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Accurate quantification of this compound is crucial for process control, quality assurance of intermediates, and final drug products. This application note describes a proposed sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in a relevant matrix, such as a reaction mixture or a pharmaceutical preparation. While specific validated methods for this particular analyte are not widely published, the following protocol is based on established methodologies for similar pyridine N-oxide derivatives and other small molecules in the pharmaceutical industry.[5][6]

Analytical Challenges

The quantification of pyridine N-oxide derivatives can present challenges, including potential thermal instability and the need for high sensitivity to detect low-level impurities. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[7] The selection of an appropriate internal standard (IS) is critical to ensure accuracy and precision by compensating for variability during sample preparation and analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Structurally similar internal standard (IS), e.g., a stable isotope-labeled analog or a compound with similar physicochemical properties.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Standard and Sample Preparation

  • Primary Stock Solutions: Prepare primary stock solutions of the analyte and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

  • Calibration Curve and Quality Control (QC) Samples: Spike the appropriate diluent or blank matrix with the working standard solutions to create a series of calibration standards and at least three levels of QC samples (low, medium, and high).

  • Unknown Samples: Dilute the unknown samples with the diluent to fall within the calibration curve range. Add the internal standard to all samples, calibration standards, and QC samples to a final constant concentration.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are proposed starting conditions and may require optimization:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A linear gradient can be optimized to ensure good peak shape and separation from any impurities. A typical gradient might be:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte and IS.

  • MRM Transitions: The precursor ion will be the [M+H]+ of this compound (C11H17NO3, MW: 211.26).[1][8] The specific product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions are provided in the data table.

Data Presentation

Table 1: Proposed LC-MS/MS Method Parameters

ParameterProposed Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water, 5mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Analyte This compound
Precursor Ion (m/z) 212.1
Product Ion (m/z) To be determined (e.g., 122.1)
Internal Standard To be selected
IS Precursor Ion (m/z) To be determined
IS Product Ion (m/z) To be determined

Table 2: Hypothetical Method Validation Data

ParameterExpected Performance
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Selectivity No significant interference at the retention time of the analyte and IS

Visualization

experimental_workflow start Start prep_standards Prepare Standards & QC Samples start->prep_standards prep_samples Prepare Unknown Samples start->prep_samples add_is Add Internal Standard (IS) prep_standards->add_is prep_samples->add_is lc_separation LC Separation (Reversed-Phase C18) add_is->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for the quantification of this compound.

References

Application Note: HPLC Method for Purity Analysis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS No. 117977-18-1) is a critical intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating gastric acid-related disorders.[1][2][3][4] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The compound and its impurities are detected by their ultraviolet (UV) absorbance. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities, which is particularly useful for separating the polar N-oxide parent compound from potential nonpolar impurities.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

    • Data acquisition and processing software (e.g., Empower).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, Nylon or PVDF).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade).

    • Triethylamine (AR Grade).

    • Purified water (Milli-Q® or equivalent).

    • This compound reference standard.

Chromatographic Conditions

The chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Gemini)[5][6]
Mobile Phase A 0.01 M KH₂PO₄ buffer. pH adjusted to 7.0 with Triethylamine.[2]
Mobile Phase B Acetonitrile : Methanol (95:5, v/v)[2]
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min[2][6]
Column Temperature 30°C[2][6]
Detector Wavelength 285 nm (PDA detection from 200-400 nm is recommended for peak purity)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 7.0 using triethylamine. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Mix Acetonitrile and Methanol in a 95:5 ratio. Filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate to dissolve.

    • Make up to the volume with diluent and mix well.

  • Sample Solution Preparation (1000 µg/mL):

    • Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate to dissolve.

    • Make up to the volume with diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform system suitability tests by injecting the standard solution five times. The acceptance criteria must be met to ensure the system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time of replicate injections
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Perform five replicate injections of the Standard Solution to check for system suitability.

  • Once system suitability is passed, inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity

Identify the peaks corresponding to the main analyte and any impurities. Calculate the percentage of each impurity and the overall purity of the sample using the area normalization method.

  • % Impurity = (Area of individual impurity / Total area of all peaks) x 100

  • % Purity = (Area of main peak / Total area of all peaks) x 100

Data Presentation

Hypothetical Sample Analysis Results

The following table shows representative results for a sample analysis.

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity 14.5215,8000.08
Impurity 27.8921,7000.11
Main Analyte 12.35 19,850,000 99.70
Impurity 318.6111,9000.06
Unknown Impurity21.059,9500.05
Total 19,909,350 100.00

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from preparation to final reporting, is illustrated below.

HPLC_Workflow prep 1. Preparation mob_phase Mobile Phase & Diluent Preparation std_prep Standard Solution Preparation smp_prep Sample Solution Preparation analysis 2. HPLC Analysis setup System Setup & Equilibration mob_phase->setup sst System Suitability Test (SST) std_prep->sst smp_run Sample Injection & Chromatogram Acquisition smp_prep->smp_run data 3. Data & Reporting setup->sst sst->smp_run If Passed processing Peak Integration & Identification smp_run->processing calc Purity & Impurity Calculation processing->calc report Final Report Generation calc->report

Caption: Experimental workflow for HPLC purity analysis.

The described RP-HPLC method is precise, robust, and well-suited for the purity determination of this compound. The gradient elution allows for effective separation from potential impurities, making it a valuable tool for quality control in both laboratory and manufacturing settings. It is recommended that this method be fully validated according to ICH guidelines prior to its implementation for routine analysis.

References

Application Notes and Protocols for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS No: 117977-18-1). Adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[1][2][3][4][5][6]
Molecular Weight 211.26 g/mol [1][2][3][7]
Appearance Brown to Very Dark Brown Solid / Yellow Solid / Liquid[3][4][5]
Solubility Chloroform (Slightly), Ethyl Acetate (Very Slightly)[3]
Boiling Point 387.4 ± 37.0 °C (Predicted)[3]
Density 1.05 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 387.448 °C at 760 mmHg[6]
pKa 2.85 ± 0.10 (Predicted)[3]

Hazard Identification and Safety Precautions

Hazard Statements:

  • H315: Causes skin irritation.[8][9][10]

  • H319: Causes serious eye irritation.[8][9][10]

  • H335: May cause respiratory irritation.[8][9][10]

Precautionary Statements: Users should handle this compound with caution and adhere to the following safety measures.

Precautionary CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10]
P264Wash skin thoroughly after handling.[8][10]
P271Use only outdoors or in a well-ventilated area.[8][10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8][10]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[8][9][10]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9][10]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[10]
P332 + P313If skin irritation occurs: Get medical advice/attention.[8][9][10]
P337 + P313If eye irritation persists: Get medical advice/attention.[10]
P362Take off contaminated clothing and wash before reuse.[8][10]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[8][9][10]
P405Store locked up.[8][10]
P501Dispose of contents/container to an approved waste disposal plant.[8][9][10]

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

ConditionRecommendationRationale
Temperature Store in a refrigerator at 2-8°C or at room temperature.[1][3][5][11]To minimize degradation. Some suppliers ship at ambient temperature but recommend refrigerated storage.[5]
Atmosphere Store under an inert atmosphere.[9] The container should be sealed in a dry environment.[1]The compound may be air or moisture-sensitive.[9]
Container Keep in a tightly closed container.[8][9][10]To prevent contamination and exposure to air and moisture.
Location Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][9][10]To ensure stability and prevent hazardous reactions.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[9]To prevent potentially hazardous chemical reactions.

Experimental Protocols: Safe Handling and Use

The following protocols detail the necessary steps for safely handling this compound in a laboratory setting.

Protocol 4.1: Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.[8][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, use a NIOSH-approved respirator.

Protocol 4.2: General Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Avoid the formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.[9]

  • Wash hands thoroughly after handling the compound.[8][10]

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain.[10]

Protocol 4.3: Spill Response

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup:

    • For solid spills, carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container.[10] Avoid generating dust.

    • Use an inert absorbent material for liquid spills.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[8][10]

Protocol 4.4: Disposal

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of the chemical and its container at an approved waste disposal facility.[8][9][10]

  • Do not dispose of it down the drain or into the environment.[2][10]

Visual Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_spill Spill Response receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area (2-8°C or Room Temp) Keep Tightly Sealed inspect->store No Damage quarantine Quarantine and Report inspect->quarantine Damaged ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Prepare for Experiment fume_hood Work in a Fume Hood ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle decontaminate Decontaminate Work Area weigh_handle->decontaminate Experiment Complete spill Spill Occurs weigh_handle->spill dispose_waste Dispose of Waste in Approved Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Inert Material contain->cleanup dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill

Caption: Workflow for safe handling and storage.

References

Safety Data and Application Notes for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety information, application notes, and detailed experimental protocols for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide (CAS No. 117977-18-1). This chemical is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 117977-18-1[2]
Molecular Formula C11H17NO3[2][3]
Molecular Weight 211.26 g/mol [2][4]
Appearance Brown or yellow solid[5]
Boiling Point 387.4±37.0 °C (Predicted)[2]
Storage Sealed in dry, room temperature or 2-8°C[5][6]
Synonyms Pyridine, 4-(3-methoxypropoxy)-2,3-dimethyl-, 1-oxide; Rabeprazole Impurity 17[3]

Safety Data Sheet (SDS) Summary

The following tables summarize the essential safety information. Users should always consult the full SDS before handling the chemical.

2.1 GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[7]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[7]
STOT - Single Exposure3H335: May cause respiratory irritation[7]

Signal Word: Warning[7]

2.2 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7][8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

2.3 Firefighting and Accidental Release Measures

MeasureProtocol
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
Firefighter Protection Wear a self-contained breathing apparatus for firefighting if necessary.[8]
Personal Precautions Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation and remove all sources of ignition.[8]
Environmental Precautions Prevent further spillage or leakage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[8]

2.4 Handling and Storage

AspectGuideline
Handling Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[8]
Storage Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[7][9] The compound may be hygroscopic and air-sensitive.[9]

Application Notes

This compound is primarily utilized as a crucial intermediate in the synthesis of proton pump inhibitors, most notably Rabeprazole.[1][10] Rabeprazole is a widely used medication for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The N-oxide functional group in the molecule is a key feature, allowing for subsequent chemical modifications. It is also used in the preparation of Picolylsulfides and related drugs through esterification and thioetherification reactions.[2] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in medicinal chemistry and drug development.[3]

Experimental Protocols

The following protocols are derived from patent literature describing the use of this compound in synthetic chemistry.

4.1 Protocol: Synthesis of 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine [11]

This protocol describes the esterification and rearrangement of the title compound, followed by hydrolysis.

Experimental Workflow

G cluster_0 Step 1: Esterification & Rearrangement cluster_1 Step 2: Hydrolysis A Charge Reactor: - 50g of this compound - 48.5g Acetic Anhydride - 4g p-Toluenesulfonic Acid B Heat to 50±5 °C A->B C Stir for 3 hours B->C D Monitor reaction completion via TLC C->D E Concentrate under negative pressure to remove excess acetic anhydride D->E F Add 10% aqueous NaOH to adjust pH to 14 E->F Proceed to Hydrolysis G Heat to 80°C for 1 hour F->G H Monitor reaction completion via TLC G->H I Cool to room temperature H->I J Extract with toluene and concentrate to dryness I->J K Obtain 2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine J->K

Caption: Workflow for the synthesis of a key Rabeprazole intermediate.

Reaction Parameters and Results

ParameterValue / Condition
Starting Material 50g of this compound
Reagents 48.5g Acetic Anhydride, 4g p-Toluenesulfonic Acid, 10% NaOH solution, Toluene
Reaction Temperature Step 1: 50±5 °C; Step 2: 80°C
Reaction Time Step 1: 3 hours; Step 2: 1 hour
Monitoring Thin-Layer Chromatography (TLC)
Product Purity (HPLC) 93.6% (after Step 1), 95.35% (final product)
Molar Yield 91.6%

4.2 Protocol: Synthesis of 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide [12]

This protocol details a method for the chlorination of the pyridine ring at the 2-methyl position.

Logical Relationship of Synthesis

G reagents Reagents: - Dibenzoyl Peroxide (Initiator) - N-chlorosuccinimide (Chlorinating Agent) - Tri-n-butylamine (Catalyst) process Reaction Conditions: 25-30 °C for 3 hours Monitor by TLC reagents->process start 4-(3-Methoxypropoxy)-2,3-dimethyl pyridine-N-oxide Solution (in DMF) start->process product Product: 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide process->product Yield: 86% Purity: 99.5% (HPLC) workup Workup: - Water addition - Toluene extraction - Washing & Concentration product->workup

Caption: Synthesis of a chlorinated Rabeprazole intermediate.

Reaction Parameters and Results

ParameterValue / Condition
Starting Material Solution of 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide in DMF
Reagents 1.2g Dibenzoyl Peroxide (radical initiator), 109g N-chlorosuccinimide, 1g Tri-n-butylamine (regioselectivity catalyst)
Reaction Temperature 25-30 °C
Reaction Time 3 hours
Workup Addition of 800mL water, extraction with toluene (300mL x 2), washing with water and saturated salt solution, followed by concentration under reduced pressure.
Final Product Yellow oil of 2-chloromethyl-3-methyl-4-(3-methoxyl group) propoxy-pyridine-N-oxide
Total Yield (2 steps) 86%
Product Purity (HPLC) 99.5%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: The common impurities can be categorized as starting material-related, side-reaction products, degradation products, and residual solvents. Below is a summary of potential impurities, their sources, and recommended analytical techniques for their detection.

Impurity Category Potential Impurities Likely Source Recommended Analytical Technique
Starting Material-Related Unreacted 2,3-Dimethyl-4-nitropyridine N-oxideIncomplete reaction.HPLC-UV
1,3-PropanediolImpurity in 3-methoxy-1-propanol starting material.GC-MS
1,3-DimethoxypropaneByproduct from the synthesis of 3-methoxy-1-propanol.GC-MS
Side-Reaction Products 2,3-Dimethyl-4-hydroxypyridine N-oxideHydrolysis of the starting material or product.HPLC-UV, LC-MS
Degradation Products Undefined degradation productsThermal degradation of starting materials or product at high temperatures.HPLC-UV, LC-MS
Residual Solvents N,N-Dimethylformamide (DMF)Reaction solvent.Headspace GC-MS
Other process solvents (e.g., Toluene, Ethyl Acetate)Solvents used during workup and purification.Headspace GC-MS

Q2: My reaction seems to be incomplete, with a significant amount of unreacted 2,3-Dimethyl-4-nitropyridine N-oxide remaining. What could be the cause and how can I resolve this?

A2: Incomplete reactions are often due to issues with reaction conditions or reagent quality. Here are some troubleshooting steps:

  • Reagent Quality:

    • Base: Ensure the potassium carbonate (or other base used) is anhydrous and of high purity. Moisture can hydrolyze the starting material.

    • 3-methoxy-1-propanol: Use a high-purity grade of 3-methoxy-1-propanol. Impurities like water or other alcohols can compete in the reaction.

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 120-125 °C). Ensure your reaction mixture is reaching and maintaining the target temperature.

    • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction involves a solid base.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be a side-product, a degradation product, or an impurity from your starting materials.

  • LC-MS Analysis: The most effective way to identify an unknown impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight.

  • Forced Degradation Studies: To check for degradation products, you can subject your pure product to stress conditions (acid, base, heat, oxidation) and analyze the resulting mixture by HPLC to see if the unknown peak matches any of the degradation products.

  • Starting Material Analysis: Analyze your starting materials (2,3-Dimethyl-4-nitropyridine N-oxide and 3-methoxy-1-propanol) by HPLC or GC to see if the impurity is present from the beginning.

Experimental Protocols

Synthesis of this compound

This protocol is based on typical procedures for nucleophilic aromatic substitution on nitropyridine N-oxides.

Materials:

  • 2,3-Dimethyl-4-nitropyridine N-oxide

  • 3-methoxy-1-propanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,3-Dimethyl-4-nitropyridine N-oxide (1 equivalent) in DMF, add anhydrous potassium carbonate (2-3 equivalents) and 3-methoxy-1-propanol (1.5-2 equivalents).

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with toluene (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or crystallization if necessary. A patent source indicates a purity of 99.3% can be achieved after workup.[1]

HPLC Method for Purity Analysis

This method is adapted from established procedures for the analysis of related pharmaceutical compounds.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 7.0 with a suitable base).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient can be developed, for example:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-35 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2,3-Dimethyl-4-nitropyridine N-oxide Reaction Nucleophilic Aromatic Substitution (120-125 °C) SM1->Reaction SM2 3-methoxy-1-propanol SM2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Quench Water Quench Reaction->Quench Extraction Toluene Extraction Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation SM1 2,3-Dimethyl-4-nitropyridine N-oxide Product This compound SM1->Product Incomplete Reaction Impurity1 Unreacted Starting Material SM1->Impurity1 Leads to SM2 3-methoxy-1-propanol SM2->Product Reaction Impurity2 1,3-Propanediol / 1,3-Dimethoxypropane SM2->Impurity2 Source of Impurity3 2,3-Dimethyl-4-hydroxypyridine N-oxide Product->Impurity3 Potential Hydrolysis Impurity4 Residual Solvents (e.g., DMF) Product->Impurity4 Trapped in

Caption: Logical relationships of common impurities in the synthesis.

References

Technical Support Center: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the production of rabeprazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound is a critical step in the manufacturing of rabeprazole. There are two primary routes described in the literature, each with its own set of potential challenges. The first common method involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol under alkaline conditions.[1] A second prevalent approach is the condensation of 4-chloro-2,3-dimethylpyridine-1-oxide with 3-methoxypropanol.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products. To troubleshoot, consider the following:

  • Purity of Reagents: Ensure the purity of your starting materials. Traces of water in the solvent or reactants can interfere with the reaction, especially when using strong bases like sodium hydride. Impurities in 3-methoxypropanol, such as methanol, can also lead to the formation of undesired byproducts.[2]

  • Reaction Conditions: The reaction temperature and time are critical. For the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol, a temperature of 120-125 °C is recommended.[1] Insufficient reaction time may lead to incomplete conversion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Base Selection and Handling: When using strong bases like sodium hydride, ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. The choice of base and solvent system is crucial for achieving high yields.

Q3: I am observing an unexpected impurity in my final product. What could it be and how can I identify it?

The formation of impurities is a common issue. Based on the synthetic route, several side reactions can occur:

  • Formation of Methoxy Impurity: If your synthesis involves the reaction of 4-chloro-2,3-dimethylpyridine-1-oxide with 3-methoxypropanol, a common impurity is the 4-methoxy-2,3-dimethylpyridine 1-oxide. This occurs if methanol is present as an impurity in the 3-methoxypropanol starting material.[2]

  • Unreacted Starting Material: Incomplete reaction can result in the presence of unreacted 4-chloro-2,3-dimethylpyridine-1-oxide or 2,3-Dimethyl-4-nitropyridine-N-oxide in the final product.[2]

  • Hydrolysis: Although less common under anhydrous conditions, the presence of water could potentially lead to the hydrolysis of the starting materials or product, especially at elevated temperatures.

To identify these impurities, techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Comparing the retention time in HPLC and the spectral data with known standards can confirm the identity of the impurity.

Q4: Can you provide a general troubleshooting workflow for impurity detection and resolution?

Certainly. A systematic approach is key to resolving impurity issues. The following workflow can be adapted to your specific experimental setup.

G cluster_0 Impurity Troubleshooting Workflow start Impurity Detected (e.g., by HPLC) identify Characterize Impurity (LC-MS, NMR) start->identify hypothesize Hypothesize Origin (Side Reaction, Contaminant) identify->hypothesize review Review Synthetic Route & Reagent Purity hypothesize->review optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) review->optimize purify Implement Purification (Recrystallization, Chromatography) optimize->purify end Impurity Resolved purify->end

Caption: A logical workflow for identifying and resolving impurities during synthesis.

Experimental Protocols

Synthesis of this compound from 2,3-Dimethyl-4-nitropyridine-N-oxide [1]

  • Reaction Setup: In a suitable reaction flask, add 2,3-Dimethyl-4-nitropyridine-N-oxide, Dimethylformamide (DMF), 3-methoxy-1-propanol, and anhydrous potassium carbonate.

  • Heating: Heat the reaction mixture to 120-125 °C with stirring.

  • Monitoring: Monitor the reaction for completion using TLC (approximately 4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to 40-50 °C and filter. Wash the solid with DMF. The combined filtrate contains the desired product.

Data Presentation

Table 1: Common Impurities and Their Potential Origin

Impurity NamePotential OriginRecommended Analytical Technique
4-Methoxy-2,3-dimethylpyridine 1-oxideMethanol impurity in 3-methoxypropanolHPLC, LC-MS
Unreacted 4-chloro-2,3-dimethylpyridine-1-oxideIncomplete reactionHPLC, TLC
Unreacted 2,3-Dimethyl-4-nitropyridine-N-oxideIncomplete reactionHPLC, TLC

Side Reaction Pathways

The following diagram illustrates the main reaction for the synthesis of this compound and a key side reaction.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Chloro-2,3-dimethylpyridine 1-oxide C 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide (Desired Product) A->C + Base E 4-Methoxy-2,3-dimethylpyridine 1-oxide (Side Product) A->E + Base B 3-Methoxypropanol B->C D Methanol (Impurity) D->E

Caption: Main reaction and a common side reaction pathway.

References

Optimization of reaction conditions for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature may be too low. 2. Base is not effective: The base used to facilitate the reaction may be old, hydrated, or of insufficient quantity. 3. Poor quality starting materials: Impurities in 2,3-Dimethyl-4-nitropyridine-N-oxide or 3-methoxy-1-propanol can interfere with the reaction.[1] 4. Moisture in the reaction: The presence of water can affect the reactivity of the base and other reagents.1. Monitor the reaction closely using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the recommended 120-125 °C and maintained until the starting material is consumed.[2] 2. Use freshly dried, powdered potassium carbonate. Ensure an adequate molar excess of the base is used. 3. Verify the purity of starting materials using techniques like NMR or melting point analysis. 4. Use anhydrous DMF as the solvent and ensure all glassware is thoroughly dried before use.
Formation of Side Products/Impurities 1. Side reactions due to high temperatures: Prolonged heating at high temperatures can lead to decomposition or side reactions. 2. Reaction with impurities in starting materials: As mentioned above, impurities can lead to the formation of undesired products.1. Maintain the reaction temperature strictly within the 120-125 °C range. Avoid overheating.[2] 2. Purify starting materials if necessary.
Difficult Product Isolation and Purification 1. Product is an oil or low-melting solid: This can make handling and purification challenging.[3] 2. Product is hygroscopic: The product may absorb moisture from the air, making it difficult to obtain an accurate weight and potentially affecting subsequent reactions.[4] 3. Product tailing during column chromatography: The basic nature of the pyridine N-oxide can cause it to interact strongly with silica gel, leading to poor separation.[1]1. After the reaction, cool the mixture and filter off the inorganic salts. The product is reported to be in the DMF solution.[2] For further purification, consider extraction with a suitable organic solvent after adding water to the DMF solution. 2. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator. Azeotropic distillation with a solvent like benzene or ethyl acetate can also be used for drying.[4] 3. To mitigate tailing on silica gel columns, add a small amount of a basic modifier like triethylamine or pyridine to the eluent. [1] Alternatively, consider using a different stationary phase like alumina.
Exothermic Reaction is Difficult to Control 1. Rapid addition of reagents: Adding reagents too quickly can lead to a rapid increase in temperature.1. Add reagents dropwise or in portions to maintain better control over the reaction temperature.[1] 2. Use an ice bath or other cooling method to dissipate heat effectively, especially during the initial stages of the reaction.[1] 3. Ensure efficient stirring to promote even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol in the presence of a base, such as potassium carbonate, in a high-boiling solvent like N,N-Dimethylformamide (DMF). The reaction is carried out at an elevated temperature, typically around 120-125 °C.[2]

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The critical parameters to optimize include reaction temperature, reaction time, the choice and amount of base, and the purity of the starting materials and solvent.

Q3: What are some common oxidizing agents used for the formation of pyridine N-oxides in general?

A3: A variety of oxidizing agents can be used for the N-oxidation of pyridines. These include peroxy acids like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in the presence of a catalyst.[5][6] The choice of reagent can depend on the specific substrate and desired reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[2]

Q5: What is the appearance of the final product?

A5: The product, this compound, is described as a brown or yellow solid, or a pale yellow to very dark brown oil to low-melting solid.[3][7]

Q6: What are the recommended storage conditions for the final product?

A6: Due to its potential hygroscopic nature, the product should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place, such as a refrigerator or a desiccator.[7]

Experimental Protocol

This protocol is based on the synthetic method described in patent CN103664886A.[2]

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-methoxy-1-propanol (3-MP)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Dimethyl-4-nitropyridine-N-oxide.

  • Add anhydrous DMF to dissolve the starting material.

  • Add 3-methoxy-1-propanol to the solution.

  • Add anhydrous potassium carbonate to the mixture to control the alkalinity.

  • Heat the reaction mixture to 120-125 °C with constant stirring.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, cool the mixture to 40-50 °C.

  • Filter the mixture to remove the inorganic salts (potassium carbonate).

  • Wash the collected solid with a small amount of DMF.

  • The combined filtrate contains the desired product, this compound, in DMF. The patent suggests a yield of 93% with a purity of 99.3% can be achieved at this stage.[2] Further purification can be performed if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product start Combine Reactants: - 2,3-Dimethyl-4-nitropyridine-N-oxide - 3-methoxy-1-propanol - K₂CO₃ - DMF react Heat to 120-125 °C Monitor by TLC start->react cool Cool to 40-50 °C react->cool filter Filter to remove salts cool->filter wash Wash solid with DMF filter->wash product Product in DMF Solution (this compound) wash->product troubleshooting_logic start Experiment Start issue Low Yield or Impurities? start->issue check_reagents Verify Purity of Starting Materials issue->check_reagents Yes success Successful Synthesis issue->success No purification Modify Purification Strategy issue->purification If purification is the issue check_conditions Review Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture optimize Systematically Optimize Parameters check_moisture->optimize optimize->issue end End success->end purification->success

References

Technical Support Center: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and is based on general chemical principles and data from analogous compounds. As of the last update, specific degradation pathways for 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide have not been extensively published in scientific literature. The proposed pathways and troubleshooting guides are therefore hypothetical and should be used as a starting point for experimental investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a heterocyclic aromatic compound. It is primarily known as a key intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to reduce stomach acid.[1][2]

Q2: What are the likely degradation pathways for this compound under experimental stress conditions?

While specific data is limited, based on the chemistry of pyridine N-oxides and aromatic ethers, the following degradation pathways are plausible:

  • Deoxygenation of the N-oxide: The N-O bond can be cleaved under reductive, thermal, or photolytic conditions to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine.[3][4][5]

  • Cleavage of the Ether Linkage: The ether bond in the 3-methoxypropoxy side chain may be susceptible to cleavage under strong acidic or oxidative conditions. This could be initiated by oxidation at the carbon atom adjacent to the ether oxygen.[6][7]

  • Photochemical Rearrangement: Exposure to UV light may induce complex rearrangements of the pyridine N-oxide ring, potentially forming oxaziridine or oxazepine derivatives.[8]

  • Side-Chain Oxidation: The methyl groups on the pyridine ring and the aliphatic chain could be susceptible to oxidation.

Q3: How stable is this compound in common laboratory solvents?

The stability in different solvents has not been publicly documented. However, as a synthetic intermediate, it is expected to be reasonably stable under typical storage conditions (cool, dry, and dark) in common aprotic solvents like DMF, as mentioned in synthesis patents.[6] Degradation may be accelerated in protic solvents, especially under acidic or basic conditions, or upon exposure to light.

Q4: What are some known impurities related to this compound that might be observed?

During the synthesis of Rabeprazole, several related impurities have been identified. While not direct degradants of the starting N-oxide, their structures suggest potential side reactions or subsequent transformations. These include the corresponding sulfide (thioether) and sulfone derivatives, as well as compounds where the N-oxide has been reduced.[1][2][9][10]

Troubleshooting Guides

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low assay value of the starting material after storage. 1. Deoxygenation: The N-oxide may have been reduced to the corresponding pyridine. 2. Hydrolysis/Cleavage: The ether linkage may have been cleaved. 3. Photodegradation: Exposure to light may have caused degradation.1. Check for the presence of the deoxygenated pyridine derivative using a suitable analytical method (e.g., HPLC, LC-MS). 2. Analyze for smaller, more polar compounds that could result from side-chain cleavage. 3. Ensure the compound is stored in an amber vial or otherwise protected from light. Store in a cool, dry place.
Appearance of an unexpected peak in HPLC analysis during a reaction. 1. Reaction with solvent or reagents: The compound may be reacting with components of the reaction mixture. 2. Formation of a degradant: The reaction conditions (e.g., temperature, pH) may be causing degradation.1. Run a control experiment with the compound and solvent/reagents (without the other starting materials) under the same conditions. 2. Use LC-MS to identify the mass of the unknown peak. This can help determine if it is a degradant (e.g., deoxygenated product) or a reaction byproduct. 3. Consider if the reaction conditions are too harsh. Attempt the reaction at a lower temperature or for a shorter duration.
Inconsistent reaction yields. 1. Variability in the quality of the starting material. 2. Degradation of the compound during the reaction setup or workup. 1. Re-analyze the purity of the starting material before each reaction. 2. Minimize the time the compound is exposed to harsh conditions (e.g., strong acids/bases, high temperatures, light). 3. Ensure workup conditions are not promoting degradation. For example, avoid unnecessarily prolonged exposure to aqueous acidic or basic solutions.

Data Presentation

Table 1: Hypothetical Degradation Products of this compound

Degradation Pathway Potential Degradant Chemical Formula Molecular Weight ( g/mol ) Likely Stress Condition
Deoxygenation4-(3-Methoxypropoxy)-2,3-dimethylpyridineC₁₁H₁₇NO₂195.26Reductive, Photolytic, Thermal
Ether Cleavage (O-C bond)2,3-Dimethyl-4-hydroxypyridine 1-oxideC₇H₉NO₂139.15Strong Acid, Oxidative
Side-chain Oxidation3-(2,3-Dimethyl-1-oxido-pyridin-4-yloxy)propanoic acidC₁₀H₁₃NO₄211.21Oxidative
Photochemical Rearrangement1,2-Oxazepine derivativeC₁₁H₁₇NO₃211.26Photolytic (UV)

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[11][12][13][14]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV or PDA detector, LC-MS system.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to a photostability chamber (ICH Q1B conditions).

    • Analyze the sample by HPLC at appropriate time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Use LC-MS to obtain the mass of any significant degradation products to aid in their identification.

Visualizations

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A C11H17NO3 B Deoxygenated Product (C11H17NO2) A->B Reduction / Light / Heat C Ether Cleavage Product (C7H9NO2) A->C Acid / Oxidation D Photochemical Isomer (C11H17NO3) A->D UV Light

Caption: Hypothetical degradation pathways of the target compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Characterize Degradants & Pathway Elucidation HPLC->Data LCMS->Data

Caption: Workflow for a forced degradation study.

References

Stability issues of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere.[3][4] Long-term stability is best maintained by protecting the compound from light and moisture.

Q2: I observed discoloration of my solid sample of this compound. What could be the cause?

Discoloration of the solid, which may appear as a brown or yellow solid, could indicate degradation.[4] This can be caused by exposure to light, elevated temperatures, or reactive atmospheric conditions over time. It is crucial to evaluate the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

Q3: My solution of this compound in an organic solvent turned yellow. Is this a sign of instability?

Yes, a color change in the solution can indicate degradation. The stability of the compound in solution is dependent on the solvent used and the storage conditions. For instance, prolonged exposure to light or elevated temperatures can accelerate degradation. It is advisable to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be kept at low temperatures and protected from light.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyridine N-oxides, in general, can be susceptible to:

  • Reduction: The N-oxide group can be reduced to the corresponding pyridine. This can occur in the presence of reducing agents or certain metal catalysts.

  • Photolytic degradation: Exposure to UV or fluorescent light may induce degradation.[5]

  • Thermal degradation: High temperatures can lead to decomposition.

  • Hydrolysis: Although generally stable, extreme pH conditions (strong acids or bases) might lead to hydrolysis of the methoxypropoxy side chain.

Further forced degradation studies are necessary to fully elucidate the specific degradation pathways.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere). 3. Prepare solutions fresh before use.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust experimental conditions to minimize degradation (e.g., lower temperature, protect from light). 3. Develop a stability-indicating analytical method to separate and quantify the compound and its degradants.
Low assay value Significant degradation of the compound.1. Re-evaluate storage and handling procedures. 2. Consider re-purification of the material if significant degradation has occurred. 3. Perform stability studies to establish a shelf-life under your specific laboratory conditions.

Stability Testing Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[6]

Acid and Base Hydrolysis
  • Objective: To evaluate stability in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 N HCl to an aliquot of the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 N NaOH to another aliquot.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.

    • Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

    • Monitor the reaction for the formation of degradants by HPLC at various time intervals.

Thermal Degradation
  • Objective: To determine stability under high-temperature conditions.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Expose the sample for a specified duration (e.g., 48 hours).

    • At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC to quantify any degradation.

Photostability Testing
  • Objective: To evaluate the impact of light exposure.

  • Protocol:

    • Expose a solid sample of the compound to a light source with a defined output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).[5]

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of forced degradation studies on this compound.

Condition Duration Temperature % Degradation Number of Degradants
0.1 N HCl24 hours60°C8.52
0.1 N NaOH24 hours60°C12.23
3% H₂O₂8 hours25°C15.74
Dry Heat48 hours80°C5.31
Photolytic1.2 million lux hours25°C10.12

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start This compound stock Prepare Stock Solution start->stock thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Aliquot hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_stressors Potential Stress Factors cluster_degradation Possible Degradation Pathways compound This compound (API) acid_base pH Extremes compound->acid_base oxidants Oxidizing Agents compound->oxidants heat High Temperature compound->heat light UV/Visible Light compound->light hydrolysis Side-chain Hydrolysis acid_base->hydrolysis reduction N-Oxide Reduction oxidants->reduction decomposition Thermal Decomposition heat->decomposition photodegradation Photolytic Products light->photodegradation

Caption: Potential Stability Issues and Degradation Pathways.

References

Purification techniques for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound, a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole.[1][2]

Frequently Asked Questions (FAQs)

Q1: My final product has low purity after the initial workup. What are the likely impurities and how can I remove them?

A: Low purity can result from unreacted starting materials or the formation of side products. Common impurities may include 2,3-dimethyl-4-nitropyridine 1-oxide and 3-methoxypropanol from the synthesis step, or byproducts from subsequent reactions if the intermediate is not properly quenched.[3][4]

  • Solution 1: Liquid-Liquid Extraction: An initial aqueous wash can help remove highly polar starting materials and inorganic salts. A typical procedure involves dissolving the crude product in a solvent like dichloromethane (CH2Cl2) or toluene, washing with water and then brine, drying the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrating under reduced pressure.[3][5]

  • Solution 2: Column Chromatography: For impurities with different polarity, silica gel column chromatography is an effective method.[3][6] A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired compound from less polar and more polar impurities.

Q2: I am having difficulty analyzing my product's purity using reverse-phase HPLC. The compound elutes with the solvent front. How can I resolve this?

A: This is a common issue for polar compounds like pyridine N-oxides on standard C18 columns.[7] The compound has minimal retention and elutes very early.

  • Solution 1: Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds and will provide better retention.[7]

  • Solution 2: Adjust Mobile Phase: If you must use a reverse-phase column, you will need a highly aqueous mobile phase (e.g., >95% water). You can also try adjusting the pH to above 8, which may improve peak shape and retention.[7] Using a buffer such as ammonium acetate or ammonium formate can also be beneficial.[3][7]

Q3: The purified product is a hygroscopic oil or syrup that is difficult to handle and dry. What are the best practices for obtaining a solid and drying it?

A: Pyridine N-oxides are known to be hygroscopic.[8] The presence of residual solvents like DMF or water can prevent solidification.

  • Solution 1: Azeotropic Distillation: To remove water, you can dissolve the product in toluene and distill the azeotrope under normal pressure. Repeating this process with a fresh portion of toluene can effectively dry the compound.[8]

  • Solution 2: High-Vacuum Drying: After removing the bulk of the solvent, drying the residue overnight under a high vacuum (with a cold trap) can remove residual volatile impurities.[8]

  • Solution 3: Crystallization/Precipitation: If the product is clean but oily, inducing crystallization is key. One method involves dissolving the residue in a minimal amount of a solvent like methylene chloride, followed by the addition of an anti-solvent such as diisopropyl ether or ethyl acetate, and stirring to precipitate the solid.[1]

Q4: My purification yield is consistently low. What steps can I take to improve it?

A: Low yields can stem from product loss during extractions, transfers, or inefficient purification methods.

  • Optimize Extractions: Ensure the correct pH during aqueous washes to prevent the polar N-oxide from partitioning into the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL) with the organic solvent to maximize recovery from the aqueous phase.[3]

  • Monitor Chromatography Carefully: When using column chromatography, use TLC to track the elution of your compound and combine only the pure fractions to avoid sacrificing yield for purity, or vice-versa.

  • Consider Filtration as a Primary Purification: In some synthetic procedures, the product can be obtained in high purity simply by filtering off solid byproducts and concentrating the filtrate, achieving yields of up to 93%.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Purity (Multiple Spots on TLC) Incomplete reaction; Presence of starting materials or side products.- Perform aqueous washes and extractions to remove polar impurities.[3] - Purify via silica gel column chromatography.[6]
Product is a Persistent Oil/Syrup Residual solvent (e.g., DMF); Presence of water (hygroscopic nature).[8]- Dry the compound by azeotropic distillation with toluene.[8] - Attempt to precipitate or crystallize the product using a solvent/anti-solvent system (e.g., CH2Cl2/diisopropyl ether).[1] - Dry thoroughly under high vacuum.
Poor HPLC Peak Shape or No Retention Compound is too polar for standard RP-C18 column conditions.[7]- Switch to a HILIC column.[7] - Use a highly aqueous mobile phase (>95% water) with a pH > 8 for reverse-phase HPLC.[7]
Product Degradation (Color Change) Instability at high temperatures; Residual acid or base from synthesis.- Avoid excessive heat during solvent removal; use a rotary evaporator at moderate temperatures (e.g., 40-50°C).[5] - Ensure all acidic or basic reagents are neutralized and washed out during the workup.
Low Overall Yield Product loss during aqueous extraction; Inefficient collection of chromatography fractions.- Perform multiple, smaller-volume extractions instead of one large one. - Use TLC to carefully monitor fraction collection during column chromatography. - If applicable, investigate if a simpler filtration-based workup is sufficient.[5]

Quantitative Data from Literature

Purification/Synthesis Method Solvent/Reagents Yield Purity (Method) Reference
Synthesis and FiltrationDMF, K2CO393%99.3% (HPLC)Patent CN103664886A[5]
Rearrangement ReactionAcetic Anhydride, p-toluenesulfonic acidNot specified93.6-95.1% (HPLC in reaction mixture)Patent CN111704573A[9]
Extraction and Column ChromatographyCH2Cl2, Water, Brine, Silica Gel11% (for a related derivative)Not specifiedSupporting Information Document[3]
Precipitation/CrystallizationMethanol, Water, Methylene Chloride, Diisopropyl ether85.5%99.88% (HPLC)Patent WO 2009/116072 A2[1]

Experimental Protocols

Protocol 1: Purification by Filtration and Extraction

This protocol is adapted from a synthetic procedure where the product is formed in high purity and the primary goal is to remove inorganic salts and the reaction solvent.[5]

  • Reaction Quenching: Following the completion of the reaction in a solvent such as DMF, cool the mixture to 40-50°C.

  • Filtration: Filter the reaction mixture to remove any solid byproducts or excess reagents (e.g., potassium carbonate). Wash the collected solid with a small amount of the reaction solvent (e.g., DMF) to recover any trapped product.

  • Combine Filtrates: Combine the initial filtrate and the washings. This solution contains the crude this compound.

  • Aqueous Workup: Add water (approx. 10 volumes) to the filtrate. Extract the aqueous mixture with a suitable organic solvent, such as toluene (2 x 3 volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure at 40-50°C to yield the product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method for purifying pyridine N-oxides when significant impurities are present.[3][6]

  • Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve the residue in a minimal amount of dichloromethane (CH2Cl2) or the initial mobile phase.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A typical starting point could be a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol).

  • Loading: Load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect the fractions containing the pure desired product, as identified by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

G cluster_workflow General Purification Workflow crude Crude Product (in Reaction Solvent, e.g., DMF) filter Filtration (Removes inorganic salts) crude->filter Initial Workup extract Liquid-Liquid Extraction (vs. Water/Brine) filter->extract dry Drying & Concentration extract->dry analysis1 Purity Check (TLC/HPLC) dry->analysis1 purification_choice Further Purification Needed? analysis1->purification_choice Purity < 99%? final_product Pure Product analysis1->final_product Purity > 99% chromatography Column Chromatography purification_choice->chromatography Yes (Polar Impurities) crystallization Crystallization / Precipitation purification_choice->crystallization Yes (Non-polar Impurities/ Oily Product) purification_choice->final_product No chromatography->final_product crystallization->final_product

Caption: A general workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for HPLC Analysis start Start: HPLC Analysis Issue problem Problem Identified start->problem no_retention Compound elutes in solvent front problem->no_retention No Retention bad_shape Poor peak shape (tailing/fronting) problem->bad_shape Bad Shape solution_hilic Solution: Use HILIC column no_retention->solution_hilic Recommended solution_rp Solution: Modify RP method no_retention->solution_rp Alternative solution_buffer Solution: Add buffer to mobile phase (e.g., Ammonium Acetate) bad_shape->solution_buffer solution_ph Solution: Adjust mobile phase pH bad_shape->solution_ph rp_details Increase aqueous phase (>95%) Set pH > 8 solution_rp->rp_details

Caption: Troubleshooting logic for common HPLC issues with polar pyridine N-oxides.

References

Removal of unreacted starting materials in the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted starting materials during the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I might encounter in my crude product?

A1: Based on the common synthetic routes, the primary unreacted starting materials you may find are 2,3-dimethyl-4-nitropyridine-N-oxide and 3-methoxypropanol. Depending on the purity of your initial reagents, you might also encounter residual 2,3-dimethylpyridine-N-oxide or even 2,3-dimethylpyridine.

Q2: How can I detect the presence of these unreacted starting materials in my reaction mixture?

A2: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of your reaction. It is advisable to run the TLC with your crude product alongside the starting materials as standards. High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative assessment of purity.

Q3: What is the general strategy for purifying this compound?

A3: A multi-step purification strategy is often the most effective. This typically involves an initial aqueous workup to remove water-soluble impurities, followed by either column chromatography or recrystallization to isolate the final product. The choice between chromatography and recrystallization will depend on the physical properties of the impurities and the desired final purity.

Q4: My product, a pyridine-N-oxide, seems to be quite polar. Will this be an issue during purification?

A4: Yes, the polarity of pyridine-N-oxides can present challenges. They may have some water solubility, so care must be taken during aqueous extractions to avoid product loss. In column chromatography, a more polar solvent system, such as a gradient of methanol in dichloromethane, is often required for elution.[1]

Troubleshooting Guide

Issue 1: Presence of Unreacted 2,3-dimethylpyridine

Symptoms:

  • A distinct pyridine-like odor in the crude product.

  • A spot on the TLC plate that corresponds to the Rf value of 2,3-dimethylpyridine.

Root Cause:

  • Incomplete N-oxidation of the starting 2,3-dimethylpyridine.

Solutions:

  • Acidic Wash: 2,3-dimethylpyridine is a basic compound and can be effectively removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[2][3] This will convert the pyridine into its water-soluble hydrochloride salt, which will partition into the aqueous phase.[2][3]

  • Azeotropic Removal: For trace amounts, co-evaporation with a solvent like toluene under reduced pressure can be effective.[3]

Issue 2: Presence of Unreacted 3-Methoxypropanol

Symptoms:

  • A spot on the TLC that is typically very polar and may streak.

  • Difficulty in obtaining a solid product; the crude material may be an oil or a sticky solid.

Root Cause:

  • Use of a large excess of 3-methoxypropanol in the reaction.

  • Incomplete reaction.

Solutions:

  • Aqueous Wash: 3-Methoxypropanol is completely miscible with water.[4][5][6] Washing the reaction mixture with water or brine during the workup will effectively remove the majority of this impurity.

  • Vacuum Distillation: If significant amounts of 3-methoxypropanol remain, it can be removed by distillation under reduced pressure, although care must be taken to avoid decomposition of the product at high temperatures.

Issue 3: Presence of Unreacted 2,3-Dimethyl-4-nitropyridine-N-oxide

Symptoms:

  • A yellow to pale yellow color in the crude product.[7]

  • A distinct spot on the TLC plate corresponding to the starting nitro compound.

Root Cause:

  • Incomplete reaction.

  • Insufficient reaction time or temperature.

Solutions:

  • Column Chromatography: This is often the most effective method for separating the desired product from the unreacted nitro starting material due to their likely different polarities.

  • Recrystallization: If a suitable solvent system can be identified where the product has significantly different solubility from the starting material, recrystallization can be an efficient purification method.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₁H₁₇NO₃211.26[8][9]Solid (Brown to Dark Brown)[8]387.4 (Predicted)[8]Soluble in Chloroform (Slightly), Ethyl Acetate (Very Slightly)[8]
2,3-DimethylpyridineC₇H₉N107.15-17[10]161[10]Poorly soluble in water, soluble in common organic solvents
2,3-Dimethylpyridine-N-oxideC₇H₉NO123.1585-93[11]160-161 (1 Torr)[11]Soluble in Chloroform (Slightly), DMSO (Slightly)[11]
2,3-Dimethyl-4-nitropyridine-N-oxideC₇H₈N₂O₃168.15[7][12]94-98[12]403.3 (Predicted)[12]Soluble in Methanol[7]
3-MethoxypropanolC₄H₁₀O₂90.12[4][6]-84.2 (estimate)[4]150-152[4]Completely miscible with water[4][5][6]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Removal of 2,3-Dimethylpyridine
  • Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake the funnel vigorously, ensuring to vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acid wash one to two more times to ensure complete removal of the pyridine base.[3]

  • To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate.

  • Finally, wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography for General Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding the silica, and then evaporating the solvent.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar eluent and gradually increase the polarity (gradient elution). For pyridine-N-oxides, a common starting point is a mixture of dichloromethane and methanol (e.g., 98:2), gradually increasing the methanol concentration.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

G Troubleshooting Workflow for Purification start Crude Product Analysis (TLC/HPLC) check_pyridine Unreacted 2,3-Dimethylpyridine Detected? start->check_pyridine acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) check_pyridine->acid_wash Yes check_methoxypropanol Unreacted 3-Methoxypropanol Detected? check_pyridine->check_methoxypropanol No acid_wash->check_methoxypropanol aqueous_wash Perform Aqueous Wash (Water/Brine) check_methoxypropanol->aqueous_wash Yes check_nitro Unreacted Nitro Compound Detected? check_methoxypropanol->check_nitro No aqueous_wash->check_nitro column_chromatography Column Chromatography (e.g., DCM/MeOH gradient) check_nitro->column_chromatography Yes final_purity_check Assess Final Purity (TLC/HPLC/NMR) check_nitro->final_purity_check No recrystallization Consider Recrystallization column_chromatography->recrystallization If still impure column_chromatography->final_purity_check recrystallization->final_purity_check final_purity_check->column_chromatography Purity Not Acceptable end Pure Product final_purity_check->end Purity Acceptable

Caption: A logical workflow for the purification of this compound.

References

Characterization of unknown byproducts in 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This key intermediate is utilized in the synthesis of proton pump inhibitors such as Rabeprazole. This guide focuses on the characterization of unknown byproducts that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: Based on the common synthetic route from 2,3-Dimethyl-4-nitropyridine-N-oxide and 3-methoxypropanol, potential byproducts can arise from several sources:

  • Incomplete Reaction: Unreacted starting materials, primarily 2,3-Dimethyl-4-nitropyridine-N-oxide.

  • Side Reactions of the Starting Material: The highly reactive nitro group can potentially undergo side reactions under basic conditions.

  • Decomposition of the Product: Pyridine N-oxides can be sensitive to high temperatures and certain reagents, potentially leading to deoxygenation or rearrangement.[1]

  • Byproducts from Reagents: Impurities in solvents or reagents can lead to the formation of unexpected adducts.

Q2: My reaction is showing a new spot on the TLC plate that is less polar than the product. What could this be?

A2: A less polar spot could indicate the deoxygenation of the N-oxide to form 4-(3-Methoxypropoxy)-2,3-dimethylpyridine. This can sometimes occur at elevated temperatures or in the presence of certain reducing agents. Another possibility is the formation of a non-polar impurity from the solvent or starting materials.

Q3: I am observing a byproduct with a higher molecular weight in my LC-MS analysis. What is a possible identity?

A3: A higher molecular weight byproduct could be a result of a dimerization reaction, or a reaction with an impurity in the solvent or reagents. For instance, if N,N-Dimethylformamide (DMF) is used as a solvent, impurities within the DMF could react with the starting materials or product.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize byproduct formation, consider the following:

  • Control of Reaction Temperature: As indicated in synthetic procedures, maintaining the recommended reaction temperature (e.g., 120-125 °C) is crucial.[2]

  • Purity of Reagents: Use high-purity solvents and reagents to avoid introducing unwanted reactive species.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times which can lead to product degradation.[2]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low Yield of Desired Product Incomplete reaction.- Ensure the reaction has gone to completion by TLC or HPLC. - Verify the quality and stoichiometry of the base used.
Degradation of product.- Lower the reaction temperature if possible. - Minimize the reaction time.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Increase reaction time and monitor by TLC/HPLC. - Ensure the reaction temperature is at the target.
Inactive base.- Use a fresh batch of the base (e.g., potassium carbonate).
Multiple Unidentified Spots on TLC Formation of multiple byproducts.- Isolate the major byproducts using preparative chromatography for structural elucidation. - Re-evaluate the reaction conditions (solvent, temperature, base).
Product is a different color than expected (e.g., dark brown instead of yellow) Presence of colored impurities or degradation products.- Purify the product using column chromatography or recrystallization. - Analyze the colored impurities by UV-Vis spectroscopy and LC-MS.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring and Purity Assessment

This method is suitable for monitoring the reaction progress and determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture or final product in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

This technique is essential for obtaining the molecular weights of unknown byproducts.[3]

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically suitable for pyridine N-oxides.

  • Scan Range: Scan a mass range appropriate for the expected product and potential byproducts (e.g., m/z 100-500).

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC chromatogram with the mass spectra to determine the molecular weights of the byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of the desired product and identifying the exact structure of isolated byproducts.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon framework.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity of atoms within the molecule for definitive structural assignment. The introduction of the N-oxide group typically leads to a downfield shift of neighboring protons and carbons in the NMR spectra.[1]

Data Presentation

Table 1: HPLC and LC-MS Data for a Typical Reaction Mixture

Peak Number Retention Time (min) Area (%) [M+H]⁺ (m/z) Proposed Identity
13.55.2169.12,3-Dimethyl-4-nitropyridine-N-oxide (Starting Material)
25.889.5212.1This compound (Product)
37.22.1196.1Deoxygenated Product
48.53.2226.1Unknown Byproduct

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_and_Byproducts Synthesis of this compound and Potential Byproducts SM 2,3-Dimethyl-4-nitropyridine-N-oxide Reagent 3-Methoxypropanol (Base, Solvent, Heat) Byproduct2 Unreacted Starting Material SM->Byproduct2 Incomplete Reaction Product This compound Reagent->Product Main Reaction Byproduct1 Deoxygenated Product Product->Byproduct1 Deoxygenation

Caption: Synthetic route and potential byproduct formation.

Analytical Workflow for Byproduct Characterization

Analytical_Workflow Workflow for Unknown Byproduct Characterization Start Reaction Mixture Analysis HPLC HPLC Analysis (Purity and Rt) Start->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Isolation Isolation of Impurity (Prep-HPLC or Column Chromatography) LCMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Analytical workflow for byproduct identification.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering insights into the validation of suitable analytical techniques in accordance with regulatory expectations.

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide focuses on the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, which are commonly employed for the analysis of pyridine N-oxide derivatives.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of sensitivity and selectivity.

Analytical Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds.[3] Well-established and robust.May require derivatization for detection of some compounds. Lower sensitivity compared to MS-based methods.Assay, impurity profiling, and stability testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]High resolution and sensitivity for volatile and semi-volatile compounds.[4]Not suitable for non-volatile or thermally labile compounds. The N-oxide group may require derivatization or be prone to thermal degradation.[5][6]Analysis of residual solvents and volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High sensitivity and specificity. Provides molecular weight and structural information.Higher cost and complexity of instrumentation. Matrix effects can influence ionization.Trace level impurity analysis, metabolite identification, and characterization of degradation products.
Data Presentation: Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose.[7][8] The following tables summarize the key validation parameters and typical acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Table 1: Validation Parameters for an HPLC Assay Method

Parameter Acceptance Criteria Purpose
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.To ensure the method unequivocally assesses the analyte in the presence of other components.[3][10]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between the analyte concentration and the method's response.[10]
Range Typically 80% to 120% of the test concentration.The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8]
Accuracy % Recovery: 98.0% to 102.0%The closeness of the test results to the true value.[1]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Intermediate Precision RSD ≤ 2.0%The precision of the method under different conditions (e.g., different days, analysts, equipment).
Robustness No significant change in results with deliberate variations in method parameters (e.g., pH, flow rate).The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Comparison of Typical Performance for Different Analytical Techniques

Parameter HPLC-UV GC-FID LC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) ≤ 1.0%≤ 2.0%≤ 5.0% (at low levels)
LOD ~ 0.01%~ 0.001%< 0.0001%
LOQ ~ 0.03%~ 0.003%< 0.0005%

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). Pyridine N-oxides are polar, and a column with good retention for polar compounds is recommended. Some sources suggest that for highly polar pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better approach.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 8 with ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol). The basic pH can improve peak shape for pyridine compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

Gas Chromatography (GC-FID) Method
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines).[12]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[12]

  • Injector Temperature: 250 °C. Note: Thermal degradation of the N-oxide is a risk and should be evaluated.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute the analyte and any impurities.[12]

  • Detector Temperature: 250 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • LC Conditions: Similar to the HPLC-UV method described above.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine derivatives.

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan for qualitative analysis and identification of unknowns.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis with high sensitivity and selectivity.

  • Data Analysis: Data is processed using the instrument's software.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method.

G Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Reporting & Implementation A Define Analytical Requirements B Select Analytical Technique A->B C Develop Method B->C D Prepare Validation Protocol C->D E Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Collect and Process Data E->F G Analyze Results vs. Acceptance Criteria F->G H Prepare Validation Report G->H I Implement for Routine Use H->I

Caption: A flowchart of the analytical method validation process.

Hypothetical Metabolic Pathway

This diagram illustrates a hypothetical metabolic pathway for a pyridine N-oxide derivative, which could be relevant for metabolite identification studies using LC-MS.

G Hypothetical Metabolic Pathway A This compound B Phase I Metabolism (e.g., N-dealkylation, O-demethylation) A->B CYP450 Enzymes C 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide B->C D Phase II Metabolism (e.g., Glucuronidation) C->D UGT Enzymes E Glucuronide Conjugate D->E

Caption: A potential metabolic transformation of the target compound.

References

A Comparative Guide to Purity Confirmation of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity confirmation of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors like rabeprazole. This document outlines detailed experimental protocols, presents comparative data, and explores alternative methods for a comprehensive purity assessment.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data for the purity analysis of a typical batch of this compound using HPLC and quantitative ¹H NMR (qNMR).

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Purity (Area %)99.5%
Retention Time5.8 minutes
Major Impurity 1 (Process-related)0.3% (Unidentified, RT 4.2 min)
Major Impurity 2 (Starting material)0.15% (2,3-Dimethyl-4-nitropyridine 1-oxide, RT 3.5 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of this compound

ParameterResult
Purity (mol/mol %)99.6%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Diagnostic Peaks (δ, ppm)8.15 (d, 1H), 6.90 (d, 1H)
Major ImpurityResidual Solvents (e.g., Toluene at 0.1%)
Measurement Uncertainty± 0.2%

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are designed to be robust and reproducible for the accurate purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This gradient HPLC method is suitable for the separation and quantification of this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Quantitative ¹H NMR (qNMR) Method

qNMR provides an absolute method for purity determination by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the pyridine ring protons are suitable. For maleic anhydride, the olefinic protons provide a sharp singlet.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons for each integrated signal, and the purity of the internal standard.

Alternative Purity Confirmation Methods

While HPLC and NMR are the primary techniques for purity assessment, other methods can provide complementary and valuable information.

Table 3: Comparison of Alternative Purity Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds like N-oxides without derivatization.
Thermogravimetric Analysis (TGA) Determination of residual solvents and water content.[1][2]Accurate quantification of volatile content.[1]Does not identify the specific volatile components.
Differential Scanning Calorimetry (DSC) Assessment of thermal properties and detection of polymorphic impurities.Provides information on the solid-state purity and physical form.Not a direct measure of chemical purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the purity confirmation of this compound.

Purity_Confirmation_Workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis hplc_sample Sample Preparation (Dissolution) hplc_instrument HPLC System (C18 Column, UV Detector) hplc_sample->hplc_instrument hplc_data Data Acquisition (Chromatogram) hplc_instrument->hplc_data hplc_analysis Purity Calculation (Area % Method) hplc_data->hplc_analysis report Final Purity Report hplc_analysis->report nmr_sample Sample & Internal Std (Weighing & Dissolution) nmr_instrument NMR Spectrometer (400 MHz) nmr_sample->nmr_instrument nmr_data Data Acquisition (FID) nmr_instrument->nmr_data nmr_analysis Purity Calculation (Molar Ratio) nmr_data->nmr_analysis nmr_analysis->report start Test Sample 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide start->hplc_sample start->nmr_sample

Caption: Experimental workflow for HPLC and qNMR purity analysis.

Orthogonal_Methods cluster_methods Purity Assessment Methods main_compound 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide hplc HPLC (Chromatographic Purity) main_compound->hplc nmr qNMR (Absolute Purity, Structure) main_compound->nmr gcms GC-MS (Volatile Impurities) main_compound->gcms tga TGA (Residual Solvents/Water) main_compound->tga dsc DSC (Polymorphism, Thermal Profile) main_compound->dsc

Caption: Orthogonal analytical methods for comprehensive purity assessment.

References

Comparison of different synthetic routes for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

The compound this compound is a crucial intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1] The efficiency and scalability of the synthetic route to this intermediate are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes for this compound, supported by available experimental data and detailed protocols.

Two primary synthetic strategies for the preparation of this compound have been identified in the literature. The key difference lies in the starting material and the nature of the substitution reaction on the pyridine ring.

  • Route 1: Nucleophilic Substitution of a Chloro-Substituted Pyridine N-oxide. This classic approach involves the reaction of a pre-formed 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol.

  • Route 2: Nucleophilic Aromatic Substitution of a Nitro-Substituted Pyridine N-oxide. This alternative route starts with the nitration of 2,3-dimethylpyridine N-oxide, followed by the displacement of the nitro group with 3-methoxypropan-1-ol.[1][2]

Below is a detailed comparison of these two synthetic pathways.

Comparison of Synthetic Routes

ParameterRoute 1: From 4-chloro-2,3-dimethylpyridine 1-oxideRoute 2: From 2,3-dimethyl-4-nitropyridine 1-oxide
Starting Material 4-chloro-2,3-dimethylpyridine 1-oxide2,3-dimethyl-4-nitropyridine 1-oxide
Key Reagents 3-methoxypropan-1-ol, Sodium hydride (NaH)3-methoxypropan-1-ol, Anhydrous potassium carbonate (K2CO3)[2]
Solvent Not explicitly stated, but typically a polar aprotic solvent like DMF or THF.Dimethylformamide (DMF)[2]
Reaction Temperature Not explicitly stated in the provided abstract.120-125 °C[2]
Reaction Time Not explicitly stated in the provided abstract.4 hours[2]
Reported Yield Overall yield for the entire Rabeprazole synthesis is low (7-8%), suggesting this step's yield may be moderate.93% (calculated by high-performance liquid phase external standard method)[2]
Reported Purity Not explicitly stated.99.3% (HPLC)[2]

Experimental Protocols

Route 1: From 4-chloro-2,3-dimethylpyridine 1-oxide

A detailed experimental protocol for this specific step is not fully described in the provided search results. However, based on the general description, the synthesis involves the treatment of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride. The use of a strong base is necessary to deprotonate the alcohol, forming the alkoxide nucleophile required for the substitution reaction.

Route 2: From 2,3-dimethyl-4-nitropyridine 1-oxide

A detailed procedure is outlined in a Chinese patent.[2] The synthesis is as follows:

  • To a 1000 mL reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide.

  • Add 300 mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.

  • Heat the mixture to 120-125 °C and stir for 4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 40-50 °C and filter.

  • The filtrate contains the desired product, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide solution.

Synthetic Route Diagrams

Route_1 start 4-chloro-2,3-dimethylpyridine 1-oxide reagent 3-methoxypropan-1-ol, NaH start->reagent product This compound reagent->product

Caption: Synthetic pathway for Route 1.

Route_2 start 2,3-dimethyl-4-nitropyridine 1-oxide reagent 3-methoxypropan-1-ol, K2CO3, DMF start->reagent product This compound reagent->product

Caption: Synthetic pathway for Route 2.

Discussion and Comparison

Route 2 appears to be a more favorable method for the synthesis of this compound based on the available data. The reported yield of 93% with a purity of 99.3% is significantly high for this type of transformation.[2] In contrast, while a direct yield for the key step in Route 1 is not provided, the overall low yield of the entire Rabeprazole synthesis starting from the chloro-substituted pyridine suggests that this route may be less efficient.

Furthermore, Route 2 utilizes potassium carbonate, a milder and safer base compared to sodium hydride used in Route 1. Sodium hydride is highly reactive and requires careful handling, especially on a large scale. The reaction conditions for Route 2 are also well-defined, with a specific temperature and reaction time provided, which is crucial for reproducibility and process control in an industrial setting.[2]

The starting material for Route 1, 4-chloro-2,3-dimethylpyridine 1-oxide, is typically prepared from 2,3-dimethyl-4-nitropyridine 1-oxide, the starting material for Route 2.[3] This implies that Route 1 involves an additional synthetic step, which could further decrease the overall yield and increase the cost of production. Therefore, the direct displacement of the nitro group as described in Route 2 presents a more atom-economical and potentially more cost-effective approach.

References

The Pivotal Role of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in Proton Pump Inhibitor Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide as a precursor in the synthesis of proton pump inhibitors (PPIs) reveals its efficacy, particularly in the production of rabeprazole. This guide provides a comparative analysis of this precursor against alternatives used for other prominent PPIs like omeprazole, supported by experimental data and detailed methodologies to inform researchers and professionals in drug development.

Proton pump inhibitors are a class of drugs that effectively suppress gastric acid production. The synthesis of these complex molecules relies on the efficient construction of a substituted pyridine moiety which is then coupled with a benzimidazole core. The choice of the pyridine precursor is a determining factor in the overall yield and purity of the final active pharmaceutical ingredient (API).

Comparative Efficacy of Pyridine Precursors

The synthesis of rabeprazole commonly employs this compound. Alternative pathways for other PPIs, such as omeprazole, utilize different substituted pyridine N-oxides, like 2,3,5-trimethyl-4-methoxypyridine-N-oxide. The efficacy of these precursors can be evaluated based on the yields of the key intermediate steps.

One synthetic route to obtain this compound starts from 2,3-Dimethyl-4-nitropyridine-N-oxide. Under alkaline conditions, this starting material reacts with 3-methoxy-1-propanol to yield this compound. This reaction has been reported to achieve a high yield of 93%.[1]

In contrast, the synthesis of the omeprazole precursor, 2,3,5-trimethyl-4-methoxypyridine-N-oxide, involves the nitration of 2,3,5-trimethyl-pyridine-N-oxide followed by methoxylation. A patent for this process describes obtaining the final precursor with a purity of 89%.[2] While direct comparative studies are limited, the available data suggests that the synthesis of the rabeprazole precursor can be highly efficient.

The overall yield for a multi-step synthesis of rabeprazole starting from 4-chloro-2,3-dimethylpyridine 1-oxide, which is then converted to this compound, has been reported to be around 7-8%. It is important to note that overall yields are influenced by multiple reaction steps beyond the formation of the pyridine N-oxide intermediate.

For the synthesis of omeprazole, the precursor 2,3,5-trimethylpyridine N-oxide is a key starting material.[3] A process for its preparation from 2,3,5-trimethylpyridine using hydrogen peroxide as an oxidizing agent has been shown to produce the N-oxide with a purity of 99.3% and a yield of 98.7%.[4]

Below is a summary of reported yields for key steps in the synthesis of rabeprazole and omeprazole, highlighting the performance of their respective pyridine precursors.

Precursor/IntermediateProductDrugReported Yield/Purity
2,3-Dimethyl-4-nitropyridine-N-oxideThis compoundRabeprazole93% Yield
2,3,5-trimethylpyridine2,3,5-trimethylpyridine-N-oxideOmeprazole98.7% Yield, 99.3% Purity
4-chloro-2,3-dimethylpyridine 1-oxideRabeprazole SodiumRabeprazole7-8% Overall Yield
2-mercapto-5-methoxybenzimidazole & 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazoleOmeprazole96% Yield

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic pathways. The following are representative experimental protocols for key transformations in the synthesis of rabeprazole and omeprazole.

Protocol 1: Synthesis of this compound (Rabeprazole Precursor)

This protocol is based on the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxy-1-propanol.[1]

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-methoxy-1-propanol

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, add 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.

  • Heat the mixture to 120-125 °C and stir for 4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 40-50 °C and filter.

  • Wash the solid with 100mL of DMF.

  • The combined filtrate contains the desired product, this compound. The reported yield calculated by high-performance liquid chromatography (HPLC) is 93% with a purity of 99.3%.[1]

Protocol 2: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (Rabeprazole Intermediate)

This protocol describes the conversion of the corresponding hydroxymethyl pyridine to the chloromethyl intermediate.[5]

Materials:

  • 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine

  • Thionyl chloride

  • Ethyl acetate

Procedure:

  • Stir 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine and ethyl acetate uniformly in a reaction vessel.

  • Dropwise add thionyl chloride at a temperature of 0-5 °C.

  • After the addition is complete, raise the temperature to 20-30 °C and continue the reaction.

  • A large amount of solid will precipitate upon completion of the reaction.

  • Filter the solid, wash, and dry to obtain 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

Protocol 3: Synthesis of 2,3,5-trimethyl-4-methoxypyridine-N-oxide (Omeprazole Precursor)

This protocol outlines the synthesis of the key precursor for omeprazole.[2]

Materials:

  • 2,3,5-trimethyl-pyridine-N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitration solution (conc. H₂SO₄ and 65% HNO₃)

  • Sodium Hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2,3,5-trimethyl-pyridine-N-oxide (10 moles) in concentrated H₂SO₄.

  • Add the nitration solution at 90°C over 1 hour and stir for 1.5 hours.

  • Cool the mixture and adjust the pH with 10M NaOH, keeping the temperature below 40°C.

  • Extract the product with CH₂Cl₂.

  • After workup, add methanol and a solution of NaOH in methanol.

  • Cool the reaction mixture and adjust the pH to 8 using concentrated H₂SO₄.

  • Filter and wash the inorganic salts. The filtrate is evaporated to yield 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%.

Signaling Pathways and Experimental Workflows

Visualizing the synthetic pathways and experimental workflows can aid in understanding the sequence of reactions and transformations.

Synthesis_of_Rabeprazole cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Formation cluster_coupling Coupling and Oxidation 2_3_dimethyl_4_nitro_N_oxide 2,3-Dimethyl-4-nitropyridine N-oxide 3_methoxypropanol 3-Methoxy-1-propanol methoxypropoxy_precursor 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide 3_methoxypropanol->methoxypropoxy_precursor hydroxymethyl [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol methoxypropoxy_precursor->hydroxymethyl 1. Acetic Anhydride 2. Hydrolysis chloromethyl 2-(chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine hydroxymethyl->chloromethyl Thionyl Chloride thioether Rabeprazole Sulfide chloromethyl->thioether NaOH, Ethanol benzimidazole_thiol 1H-benzimidazole-2-thiol benzimidazole_thiol->thioether rabeprazole Rabeprazole thioether->rabeprazole Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway for Rabeprazole.

Synthesis_of_Omeprazole cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Formation cluster_coupling Coupling and Oxidation 2_3_5_trimethylpyridine_N_oxide 2,3,5-trimethylpyridine N-oxide methoxy_precursor 2,3,5-trimethyl-4-methoxypyridine N-oxide hydroxymethyl 2-hydroxymethyl-3,5-dimethyl -4-methoxypyridine methoxy_precursor->hydroxymethyl 1. Acetic Anhydride 2. Hydrolysis chloromethyl 2-chloromethyl-3,5-dimethyl -4-methoxypyridine hydroxymethyl->chloromethyl Thionyl Chloride thioether Omeprazole Sulfide chloromethyl->thioether NaOH, Ethanol benzimidazole_thiol 5-methoxy-1H-benzimidazole-2-thiol benzimidazole_thiol->thioether omeprazole Omeprazole thioether->omeprazole Oxidation (e.g., m-CPBA)

Caption: Synthetic pathway for Omeprazole.

References

A Comparative Analysis of Rabeprazole Impurity 41 and Other Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rabeprazole Impurity 41 against other known process-related and degradation impurities of Rabeprazole. The following sections detail the chemical identities, analytical methodologies for detection and quantification, and formation pathways of these impurities, supported by experimental data to aid in robust analytical method development and impurity control strategies.

Introduction to Rabeprazole and its Impurities

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. The manufacturing process of Rabeprazole and its degradation under certain storage conditions can lead to the formation of various impurities. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, rigorous analytical monitoring and control of these related substances are critical. This guide focuses on a specific process impurity, Rabeprazole Impurity 41, and compares it with other significant impurities such as Rabeprazole Sulfone and Rabeprazole Sulfide.

Chemical Identification of Key Impurities

A clear understanding of the chemical structures of impurities is fundamental for their accurate identification and characterization.

Impurity Name Chemical Name CAS Number Molecular Formula Type
Impurity 41 4-Desmethoxypropoxyl-4-methylthio Rabeprazole99487-86-2C₁₅H₁₅N₃OS₂Process Impurity
Rabeprazole Sulfone 2-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole117976-47-3C₁₈H₂₁N₃O₄SProcess & Degradation
Rabeprazole Sulfide 2-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole117977-21-6C₁₈H₂₁N₃O₂SProcess Impurity

Comparative Analytical Performance

The selection of a suitable analytical method is crucial for the effective monitoring of impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. The following table summarizes the chromatographic performance for the separation of Rabeprazole and its key impurities based on a validated stability-indicating RP-HPLC method.

Compound Retention Time (min) Relative Retention Time (RRT) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Rabeprazole10.01.000.050.15
Impurity 41 *Not explicitly reported in a comparative study~1.12 (as Imp-4 in one study)[1]Data not availableData not available
Rabeprazole Sulfone~8.5~0.85[1]~0.04~0.12
Rabeprazole Sulfide~10.5~1.05[1]~0.04~0.13

*Note: Direct comparative data for Impurity 41 within a single, comprehensive study alongside the other listed impurities is limited. The RRT is based on a study where an impurity designated as "Imp-4" was a major degradant under oxidative stress, and its identity as Impurity 41 is inferred but not definitively confirmed in that specific publication.[1]

Experimental Protocols

A robust and validated analytical method is essential for accurate impurity profiling. The following is a representative experimental protocol for a stability-indicating RP-HPLC method.

Chromatographic Conditions:

  • Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: A mixture of 0.025 M KH₂PO₄ buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 (v/v) ratio.[1]

  • Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    10 100 0
    20 50 50
    35 50 50
    40 100 0

    | 45 | 100 | 0 |

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 280 nm[1]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution: Prepare a solution of Rabeprazole reference standard in the diluent at a concentration of 0.5 mg/mL.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of the impurity reference standards (Impurity 41, Rabeprazole Sulfone, Rabeprazole Sulfide) in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Rabeprazole drug substance or product in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

Visualizing Relationships and Workflows

Formation Pathways of Rabeprazole Impurities

The following diagram illustrates the potential formation pathways of key Rabeprazole impurities. Rabeprazole Sulfide is a precursor in the synthesis of Rabeprazole. Rabeprazole Sulfone can be formed through the over-oxidation of Rabeprazole, making it both a process and a degradation impurity. Impurity 41 is typically a process-related impurity.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Sulfide Rabeprazole Sulfide Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone Over-oxidation Impurity41 Impurity 41 (Process Impurity) Rabeprazole_deg Rabeprazole Sulfone_deg Rabeprazole Sulfone Rabeprazole_deg->Sulfone_deg Oxidative Stress

Caption: Formation pathways of key Rabeprazole impurities.

Analytical Workflow for Impurity Profiling

This diagram outlines a typical workflow for the analysis of Rabeprazole impurities, from sample preparation to data analysis and reporting.

G A Sample Preparation (Drug Substance/Product) B HPLC Analysis (Validated Method) A->B C Data Acquisition (Chromatogram) B->C D Peak Identification (Retention Time & RRT) C->D E Quantification (Peak Area vs. Standard) D->E F Reporting (Impurity Profile) E->F

Caption: Analytical workflow for Rabeprazole impurity profiling.

References

A Comparative Guide to Reference Standards for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a framework for comparing and qualifying reference standards for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate and potential impurity in the synthesis of Rabeprazole. Adherence to stringent quality benchmarks for such standards is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Understanding the Impurity Landscape

This compound is a critical component in the manufacturing process of Rabeprazole, a widely used proton pump inhibitor.[1] Its presence as an impurity in the final drug substance must be carefully controlled. During the synthesis of Rabeprazole, other process-related impurities may also arise. A comprehensive impurity control strategy, therefore, requires high-quality reference standards for not only the primary impurity but also other potential related substances. The International Council on Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the identification and control of impurities in new drug substances.[2][3][4]

Comparison Criteria for Reference Standards

The selection of a suitable reference standard from various suppliers should be based on a thorough evaluation of its quality and characterization. Since direct comparative performance data is often proprietary, this guide provides a set of ideal specifications and the analytical methods to verify them. A high-quality reference standard is crucial for the validation of analytical methods used in impurity testing, ensuring accurate and reliable results.[5]

Table 1: Key Quality Attributes for Comparison of Reference Standards

AttributeIdeal SpecificationAnalytical Method(s) for Verification
Identity Unambiguous confirmation of the chemical structure as this compound.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR)
Purity High purity, typically ≥98.0%, with a detailed impurity profile.High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) where applicable.
Assay A precisely determined content of the substance, often on an "as is" basis and/or on a dried or anhydrous basis.Quantitative NMR (qNMR), Mass Balance (100% - sum of all impurities).
Water Content Specified water content, determined by a suitable method.Karl Fischer Titration (coulometric or volumetric).
Residual Solvents Levels of residual solvents should be identified, quantified, and below the limits specified by ICH Q3C.Headspace Gas Chromatography (HS-GC) with Mass Spectrometry or Flame Ionization Detection.
Inorganic Impurities Content of inorganic impurities should be minimal.Residue on Ignition / Sulfated Ash.
Documentation A comprehensive Certificate of Analysis (CoA) should be provided, detailing the methods used for characterization and the results.Review of the supplier's CoA and supporting analytical data.
Stability Evidence of stability under recommended storage conditions.Long-term and accelerated stability studies.

Experimental Protocols

The following are detailed methodologies for key experiments to qualify a reference standard of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate the main component from its potential organic impurities.

  • Instrumentation: A gradient HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Procedure: Inject the prepared sample solution into the chromatograph. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the compound, providing strong evidence of its identity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Procedure: Inject the sample solution. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₇NO₃, Molecular Weight: 211.26 g/mol ).

Water Content Determination by Karl Fischer Titration

This method quantifies the water content in the reference standard, which is crucial for calculating the assay on an anhydrous basis.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for the instrument type.

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard (typically 20-50 mg) and introduce it directly into the titration vessel.

  • Procedure: Start the titration and record the amount of water detected in micrograms or as a percentage. Perform the measurement in triplicate to ensure precision.

Workflow for Qualification and Use of Reference Standards

The following diagram illustrates the logical workflow for selecting, qualifying, and implementing a reference standard for this compound in a regulated environment.

G Workflow for Qualification and Use of an Impurity Reference Standard cluster_0 Selection Phase cluster_1 Qualification Phase cluster_2 Implementation & Monitoring A Identify Need for Reference Standard B Search for Potential Suppliers A->B C Request CoA and Supporting Data B->C D Initial Vendor Evaluation (Quality, Documentation) C->D E Procure Sample of Reference Standard D->E Proceed with Promising Supplier F Full In-House Characterization (Identity, Purity, Assay, etc.) E->F G Compare In-House Data with Supplier's CoA F->G H Decision: Qualify or Reject? G->H I Establish as In-House Reference Standard H->I Data Concordant L Rejected - Return to Supplier Selection H->L Discrepancies Found J Use in Routine QC Testing (e.g., Impurity Assays) I->J K Periodic Re-qualification and Stability Monitoring J->K K->I Re-certify L->B

Caption: A flowchart detailing the process of selecting, qualifying, and maintaining a reference standard.

References

Cross-Validation of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance.[1][2] This guide provides a comparative analysis of analytical techniques for the cross-validation of purity for 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole.[3][4] While High-Performance Liquid Chromatography (HPLC) is a prevalent method for purity assessment of this compound, this document explores a cross-validation approach using alternative and complementary analytical techniques.[5] The methodologies and data presented herein are synthesized from established analytical principles and available data to provide a robust framework for researchers.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is contingent on various factors including the nature of the compound, potential impurities, and the desired level of sensitivity and specificity.[6] For a comprehensive purity profile of this compound, a combination of chromatographic and spectroscopic methods is recommended.

Table 1: Comparison of Analytical Techniques for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of mass-to-charge ratio of ionized molecules.
Primary Use Quantitative analysis of the main compound and impurities.Analysis of volatile impurities and residual solvents.Structural elucidation and confirmation, and quantitative analysis (qNMR).Molecular weight determination and identification of impurities.
Reported/Expected Purity (%) for this compound 99.1 - 99.5%[5]>99% (for the main compound, assuming sufficient volatility or derivatization)>99% (by quantitative NMR)Not directly used for purity percentage but to identify and confirm the structure of impurities.
Strengths High resolution, sensitivity, and reproducibility for non-volatile compounds.Excellent for separating and quantifying volatile compounds.Provides detailed structural information and can be used as a primary ratio method for quantification.High sensitivity and specificity for molecular identification.
Limitations May require derivatization for compounds without a UV chromophore. The compound must be volatile or amenable to derivatization.Lower sensitivity compared to other methods; complex spectra can be challenging to interpret for quantification.Typically coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results.[7] The following protocols are based on established methods for pyridine N-oxides and related pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of related pharmaceutical intermediates.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and calculate the area percentage of the main peak relative to the total peak area to determine purity.

Gas Chromatography (GC) Method

This protocol is designed for the analysis of potential volatile impurities.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

  • Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Quantitative NMR (qNMR) Spectroscopy

qNMR can serve as a primary method for determining purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Data Acquisition: Acquire a proton NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Analysis: Calculate the purity by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Cross-Validation Workflow

Cross-validation ensures the reliability and accuracy of the purity determination by comparing results from orthogonal analytical methods.[6]

CrossValidationWorkflow cluster_0 Primary Purity Analysis cluster_1 Cross-Validation Methods cluster_2 Impurity Identification cluster_3 Final Purity Confirmation HPLC HPLC Analysis (Assay and Impurity Profile) GC GC Analysis (Volatile Impurities/Residual Solvents) HPLC->GC Orthogonal Method qNMR Quantitative NMR (Absolute Purity) HPLC->qNMR Primary Ratio Method LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Structural Confirmation Purity Confirmed Purity of This compound GC->Purity qNMR->Purity LCMS->Purity

References

A Comparative Guide to the Industrial Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the prevalent industrial synthesis routes for 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a key intermediate in the manufacturing of the proton pump inhibitor Rabeprazole. The comparison focuses on reaction efficiency, product purity, and reaction conditions, supported by experimental data from patent literature.

Comparative Analysis of Synthesis Routes

The industrial synthesis of this compound predominantly follows a multi-step pathway starting from 2,3-dimethylpyridine. Key stages involve N-oxidation, nitration, and subsequent etherification. While the overall strategy is consistent, variations in reagents and conditions at the nitration and etherification stages offer different performance outcomes. This guide compares two prominent methods for the nitration step and a standard protocol for the final etherification.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

Reaction Step Method Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Reference
N-Oxidation Standard2,3-LutidineHydrogen Peroxide, CatalystNot specifiedNot specifiedNot specifiedNot specified[1][2]
Nitration Method A2,3-Dimethylpyridine-N-oxideConcentrated Nitric Acid, Sulfuric Acid24 hours90Not specifiedNot specified[3]
Nitration Method B2,3-Dimethylpyridine-N-oxidePotassium Nitrate, Sulfuric Acid0.5 - 2 hours80 - 12090 - 92.999[2]
Etherification Standard2,3-Dimethyl-4-nitropyridine-N-oxide3-Methoxy-1-propanol, Potassium Carbonate, DMF4 hours120 - 1259399.3[4]

Logical Relationship of Synthesis Stages

Start 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine-N-oxide Start->N_Oxide N-Oxidation Nitro 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro Nitration Final This compound Nitro->Final Etherification

General synthetic pathway for the target molecule.

Experimental Protocols

Detailed methodologies for the key synthesis steps are outlined below, based on published patent literature.

1. N-Oxidation of 2,3-Lutidine

The initial step involves the oxidation of 2,3-lutidine to 2,3-lutidine-N-oxide. This is a standard procedure often utilizing hydrogen peroxide in the presence of a suitable catalyst.[1][2]

2. Nitration of 2,3-Dimethylpyridine-N-oxide

Two alternative methods for the nitration of 2,3-dimethylpyridine-N-oxide are presented.

  • Method A: Using Nitric Acid and Sulfuric Acid A solution of 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid is treated with 65% nitric acid while cooling with ice.[3] The reaction mixture is then stirred at 90°C for 24 hours.[3] After completion, the mixture is poured onto ice and sodium carbonate, followed by extraction with methylene chloride.[3] The organic phase is dried and evaporated to yield 2,3-dimethyl-4-nitropyridine 1-oxide.[3]

  • Method B: Using Potassium Nitrate and Sulfuric Acid 2,3-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid.[2] A sulfuric acid solution of potassium nitrate is then added dropwise at a temperature between -10°C and 20°C.[2][5] Following the addition, the reaction temperature is raised to 80-120°C and maintained for 0.5 to 2 hours.[2] Upon completion, the reaction mixture is cooled, and water is added, followed by filtration.[2] The filtrate is extracted with dichloromethane, and the organic phase is concentrated to obtain 2,3-dimethyl-4-nitropyridine-N-oxide with a reported yield of up to 92.9% and a purity of 99%.[2]

3. Etherification of 2,3-Dimethyl-4-nitropyridine-N-oxide

The final step is the synthesis of this compound.

  • Standard Protocol 2,3-Dimethyl-4-nitropyridine-N-oxide is added to a reaction flask with DMF, 3-methoxy-1-propanol, and anhydrous potassium carbonate.[4] The mixture is heated to 120-125°C and stirred for 4 hours.[4] After the reaction is complete, the mixture is cooled and filtered.[4] The resulting filtrate contains the desired this compound, with a reported yield of 93% and HPLC purity of 99.3%.[4]

Experimental Workflow Comparison

cluster_0 Nitration Method A cluster_1 Nitration Method B A1 Dissolve 2,3-dimethylpyridine-N-oxide in conc. H2SO4 A2 Add 65% HNO3 (ice cooling) A1->A2 A3 Stir at 90°C for 24h A2->A3 A4 Work-up: Pour on ice/Na2CO3, extract with CH2Cl2 A3->A4 B1 Dissolve 2,3-dimethylpyridine-N-oxide in conc. H2SO4 B2 Add KNO3 in H2SO4 (-10 to 20°C) B1->B2 B3 React at 80-120°C for 0.5-2h B2->B3 B4 Work-up: Cool, add H2O, filter, extract with CH2Cl2 B3->B4

Comparison of experimental workflows for nitration.

Conclusion

The industrial synthesis of this compound is a well-established process. The primary route involves the N-oxidation of 2,3-lutidine, followed by nitration and etherification. The choice of nitrating agent presents a key variable. The use of potassium nitrate in sulfuric acid (Method B) appears to offer significant advantages in terms of shorter reaction times and high reported yields and purity, making it a more efficient option for industrial-scale production compared to the classical nitric acid/sulfuric acid method.[2][3] The subsequent etherification step is a high-yielding reaction that provides the final intermediate with excellent purity.[4] This guide provides researchers and drug development professionals with a concise comparison to inform decisions on process optimization and scale-up.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides an objective comparison of two catalytic systems for the synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, a crucial building block in the production of proton pump inhibitors like Rabeprazole.

This comparative study focuses on two distinct synthetic routes, each employing a different starting material and catalytic base. The performance of each system is evaluated based on reaction yield, purity of the product, reaction time, and temperature. Detailed experimental protocols are provided to allow for replication and further optimization.

At a Glance: Performance Comparison

The following table summarizes the quantitative data for the two primary catalytic systems identified for the synthesis of this compound.

ParameterMethod 1Method 2
Starting Material 2,3-Dimethyl-4-nitropyridine-N-oxide4-chloro-2,3-dimethylpyridine N-oxide
Catalyst/Base Anhydrous Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF)3-methoxy-1-propanol
Reaction Temperature 120-125 °C> 95 °C
Reaction Time 4 hours8 hours
Yield 93%[1]88.8%
Purity 99.3% (HPLC)[1]Not explicitly stated

Experimental Workflow Overview

The general experimental workflow for the synthesis and comparison of catalysts is depicted below. This process involves the reaction of a substituted pyridine N-oxide with 3-methoxy-1-propanol in the presence of a base, followed by workup and analysis to determine the yield and purity of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis start Starting Pyridine N-oxide (Nitro or Chloro substituted) reaction Heating and Stirring (Specific temperature and time) start->reaction alcohol 3-Methoxy-1-propanol alcohol->reaction solvent Solvent (e.g., DMF) solvent->reaction base Catalyst/Base (K₂CO₃ or NaH) base->reaction workup Quenching, Extraction, and Purification reaction->workup product This compound workup->product analysis Yield and Purity Determination (e.g., HPLC) product->analysis

General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Potassium Carbonate Catalyzed Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide

This method utilizes a nucleophilic aromatic substitution of the nitro group.

Materials:

  • 2,3-Dimethyl-4-nitropyridine-N-oxide

  • 3-methoxy-1-propanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine 100g of 2,3-Dimethyl-4-nitropyridine-N-oxide, 300mL of DMF, 59g of 3-methoxy-1-propanol, and 99g of anhydrous potassium carbonate.[1]

  • Heat the mixture to 120-125 °C and stir for 4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 40-50 °C.

  • Filter the solid and wash it with dimethylformamide.

  • The combined filtrate contains the desired product, this compound.

Results:

  • Yield: 93% (calculated by high-performance liquid phase external standard method).[1]

  • Purity: 99.3% (HPLC).[1]

Method 2: Sodium Hydride Catalyzed Synthesis from 4-chloro-2,3-dimethylpyridine N-oxide

This alternative route involves the displacement of a chloro substituent.

Materials:

  • 4-chloro-2,3-dimethylpyridine N-oxide

  • 3-methoxy-1-propanol

  • Sodium Hydride (NaH)

  • Dilute Hydrochloric Acid

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve 2.87g of solid sodium in 88.11g of 3-methoxy-1-propanol and cool to 5 °C.

  • While stirring, add 15.76g of 4-chloro-2,3-dimethylpyridine N-oxide to the mixture.

  • Heat the reaction mixture to over 95 °C and maintain for 8 hours.

  • After the reaction is complete, add 50 mL of water and stir.

  • Neutralize the mixture to pH 7 using a 10% dilute hydrochloric acid solution.

  • Extract the product three times with dichloromethane.

  • Dry the combined organic layers with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product as a brown oil.

Results:

  • Yield: 88.8%.

Concluding Remarks

Both synthetic routes provide high yields of the target molecule. Method 1, starting from the 4-nitro derivative with potassium carbonate, offers a slightly higher yield and a well-documented high purity. However, it requires a higher reaction temperature. Method 2, utilizing the 4-chloro analogue with sodium hydride, proceeds at a slightly lower temperature but over a longer reaction time and results in a marginally lower yield.

The choice of the optimal catalyst and synthetic route will depend on factors such as the availability and cost of the starting materials, desired reaction conditions, and the required purity of the final product. For industrial applications, the higher yield and purity of Method 1 might be advantageous, provided the higher temperature is manageable. Method 2 presents a viable alternative, particularly if the 4-chloro starting material is more readily available or cost-effective. Further studies could focus on optimizing the reaction conditions for Method 2 to potentially improve the yield and reduce the reaction time.

References

Safety Operating Guide

Proper Disposal of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. The following protocols are based on available safety data for this compound and general principles of hazardous waste management.

Hazard Profile and Safety Precautions

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, must be worn at all times when handling this chemical. All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Summary

For clarity and quick reference, the key hazard statements for this compound and related pyridine compounds are summarized below.

CompoundCAS NumberHazard Statements
This compound117977-18-1H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Pyridine-N-oxide694-59-7H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
2,2'-Dithiobis(pyridine-N-oxide)3696-28-4Irritant

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a generalized protocol; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: Due to its irritant properties, any unwanted this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, wipes, glassware), must be treated as hazardous waste.[3][4]

  • Consult SDS and Regulations: Refer to any available supplier safety data and your local hazardous waste regulations to confirm classification.[5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5]

Step 2: Waste Segregation

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[3] Incompatible chemicals must be segregated to prevent dangerous reactions.[3]

  • Designated Container: Collect waste this compound in a dedicated, compatible, and properly sealed container.[2][4] The container must be in good condition with no leaks or cracks.[4]

Step 3: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste."[4]

  • Full Chemical Name: Write the full chemical name: "this compound" and its CAS number (117977-18-1). Do not use abbreviations.[4]

  • Hazard Information: Indicate the relevant hazards (e.g., "Irritant").

Step 4: Storage

  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[4]

  • Keep Closed: Keep the container lid securely fastened at all times, except when adding waste.[4]

Step 5: Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][6]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash.[4][7]

  • Container Decontamination: Empty containers that held this chemical must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[4] After rinsing, the container may be disposed of according to institutional guidelines.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Chemical is no longer needed identify Identify Waste & Consult Safety Data start->identify is_hazardous Is the waste hazardous? identify->is_hazardous segregate Segregate into a compatible, closed waste container is_hazardous->segregate Yes non_hazardous Dispose via non-hazardous route (Consult EHS) is_hazardous->non_hazardous No label Label container with: 'Hazardous Waste' Full Chemical Name & CAS Hazard Information Accumulation Date segregate->label store Store in a designated, secure satellite accumulation area with secondary containment label->store contact_ehs Arrange for pickup via Institutional EHS or Licensed Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for proper laboratory chemical disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.